Titanium tetra(2-hydroxyethanolate)
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethane-1,2-diolate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.Ti/c4*3-1-2-4;/h4*1-2H2;/q4*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZEAIWSODJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[O-])[O-].C(C[O-])[O-].C(C[O-])[O-].C(C[O-])[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O8Ti-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14764-55-7 | |
| Record name | 1,2-Ethanediol, titanium(4+) salt (4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014764557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediol, titanium(4+) salt (4:1) | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium tetra(2-hydroxyethanolate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.284 | |
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Foundational & Exploratory
The Chemical Properties and Applications of Titanium Tetra(2-hydroxyethanolate): An In-Depth Technical Guide
Executive Summary
In the landscape of advanced materials science and drug delivery system design, the controlled synthesis of metal oxides is paramount. Titanium tetra(2-hydroxyethanolate) —commonly referred to as titanium tetrakis(2-hydroxyethoxide) or titanium glycolate—serves as a highly stable, versatile precursor for the fabrication of nanostructured titanium dioxide (TiO₂). Unlike simple titanium alkoxides (e.g., titanium isopropoxide or butoxide) which undergo rapid, often uncontrollable hydrolysis upon exposure to ambient moisture, titanium tetra(2-hydroxyethanolate) leverages the bidentate chelating power of ethylene glycol to sterically and thermodynamically stabilize the Ti(IV) center. This guide provides an authoritative examination of its chemical properties, synthesis mechanisms, and advanced applications in nanotechnology.
Chemical Identity and Fundamental Properties
Titanium tetra(2-hydroxyethanolate) is a coordination complex where the titanium(IV) ion is complexed by 2-hydroxyethanolate ligands (deprotonated ethylene glycol). Depending on the synthesis conditions, it can exist as a monomeric species or polymerize into a 1-dimensional chain-like structure known as titanium glycolate[1].
Quantitative Data Summary
The fundamental physicochemical properties of the monomeric complex are summarized below[2][][4]:
| Property | Value |
| Chemical Name | Titanium tetra(2-hydroxyethanolate) |
| Synonyms | 1,2-Ethanediol titanium(4+) salt (4:1); Tetrakis(2-hydroxyethyl)titanate |
| CAS Number | 14764-55-7 |
| Molecular Formula | C₈H₂₀O₈Ti |
| Molecular Weight | 288.07 g/mol |
| Exact Mass | 288.032 g/mol |
| InChIKey | KRXBVZUTZPDWQI-UHFFFAOYSA-N |
| Structural Motif | Bidentate chelation forming 5-membered Ti-O-C-C-O rings |
Synthesis Mechanisms and Protocols
The synthesis of titanium tetra(2-hydroxyethanolate) is predominantly achieved via the polyol method . In this process, ethylene glycol acts as both the solvent and the reactant.
Mechanistic Pathway
When a highly reactive titanium alkoxide is introduced to ethylene glycol, a transesterification (ligand exchange) reaction occurs. The bidentate nature of ethylene glycol displaces the monodentate alkoxide ligands. Because ethylene glycol can bridge multiple titanium centers, the monomeric tetra(2-hydroxyethanolate) rapidly undergoes condensation upon heating to form a stable, 1-D polymeric network of [Ti(OCH₂CH₂O)₂]ₙ[1][5].
Synthesis mechanism of Titanium tetra(2-hydroxyethanolate) and polymerization.
Step-by-Step Protocol: Synthesis of 1-D Titanium Glycolate Microrods
To achieve uniform 1-D microstructures, the kinetics of nucleation and growth must be strictly managed[1].
-
Reactant Preparation: Dissolve Titanium tetrabutoxide (TnBT) into Monoethylene glycol (MEG) at a highly dilute molar ratio (e.g., 1:1200).
-
Causality: High dilution drastically lowers the collision frequency of intermediate complexes, preventing rapid spherical agglomeration and thermodynamically favoring the anisotropic growth of 1-D microrods or nanowires.
-
-
Thermal Activation: Heat the mixture to 170°C under vigorous magnetic stirring for 2 hours[6].
-
Causality: Elevated temperature provides the necessary activation energy to drive the transesterification forward. Because the boiling point of the by-product (butanol) is ~117°C, operating at 170°C continuously distills off the alcohol, pushing the equilibrium toward the glycolate product via Le Chatelier's principle.
-
-
Isolation & Washing: Cool the suspension to room temperature. Isolate the white precipitate via centrifugation (8000 rpm, 10 min). Wash three times with absolute ethanol.
-
Causality: Ethanol effectively solubilizes unreacted MEG and residual butanol without introducing water, which would trigger premature hydrolysis of the titanium complex.
-
-
Self-Validating Checkpoint (TGA): Dry the powder in a vacuum oven at 60°C. Subject a 10 mg aliquot to Thermogravimetric Analysis (TGA).
-
Validation: A sharp weight loss of approximately 51.8% peaking at 363°C validates the stoichiometric release of the coordinated ethylene glycol ligands[1]. Any mass loss below 200°C indicates incomplete drying and invalidates the batch for precision coating applications.
-
Physicochemical Reactivity and Phase Transformation
The primary utility of titanium tetra(2-hydroxyethanolate) lies in its thermal and hydrolytic decomposition profiles, which allow for the precise engineering of TiO₂ polymorphs.
Thermal Decomposition
Thermolysis of the complex in ambient air yields distinct TiO₂ phases depending on the temperature[5]:
-
400–500°C: The organic ligands decompose, yielding highly crystalline, nanoporous Anatase TiO₂ . The morphology of the original glycolate precursor (e.g., rods or wires) is perfectly inherited by the oxide[5].
-
>700°C: The anatase phase undergoes a reconstructive phase transformation into the thermodynamically stable Rutile TiO₂ [5].
Phase transformation pathway from precursor to Anatase and Rutile TiO2.
Advanced Applications in Materials Science
Precision Titania Coating on Sub-50nm Nanoparticles
Coating sub-50nm particles (such as gold nanorods or silver nanoplates) with TiO₂ is notoriously difficult due to the rapid hydrolysis of standard alkoxides, which causes independent TiO₂ nucleation rather than shell formation. Titanium tetra(2-hydroxyethanolate) solves this. Because the bidentate glycol ligands heavily shield the Ti center, hydrolysis in aqueous media is drastically slowed. This kinetic bottleneck allows the precursor to selectively condense onto the surface of existing nanoparticles, enabling tunable, uniform TiO₂ shell thicknesses from a few nanometers up to ~40 nm[7].
Vacuum-Induced Self-Assembly of Rutile Chrysanthemums
While air calcination at 400°C yields anatase rods, calcining titanium glycolate rods at 400°C in a vacuum yields a completely different architecture: nanoporous rutile TiO₂ chrysanthemums[6].
-
Causality: In a vacuum, the organic groups do not combust into CO₂; instead, they undergo dehydration and carbonization. The resulting amorphous carbon acts as a localized reducing agent and structural scaffold, promoting a phase transition to rutile at an unusually low temperature (400°C instead of >700°C) and driving the self-assembly of rods into complex 3D chrysanthemum-like microstructures[6].
References
-
Synthesis and properties of titanium glycolate Ti(OCH₂CH₂O)₂ ResearchGate (Russian Journal of Inorganic Chemistry)[Link]
-
Ethylene glycol-assisted coating of titania on nanoparticles PubMed (National Institutes of Health)[Link]
-
Syntheses and Characterization of 1-D Titanium Glycolate microstructures International Journal of Engineering Science Invention (IJESI)[Link]
-
Ethylene glycol-mediated synthesis of nanoporous anatase TiO₂ rods and rutile TiO₂ self-assembly chrysanthemums arXiv.org [Link]
Sources
Molecular structure of Titanium tetra(2-hydroxyethanolate)
An In-depth Guide to the Molecular Structure of Titanium(IV) Ethylene Glycolate
Abstract
The reaction between titanium(IV) precursors and ethylene glycol yields materials of significant interest in materials science and catalysis. While nominally referred to as "titanium tetra(2-hydroxyethanolate)," detailed structural investigations reveal a more complex reality. This guide moves beyond simplistic nomenclature to provide a scientifically rigorous examination of the true molecular structure of the primary product, titanium(IV) ethylene glycolate, with the formula Ti(OCH₂CH₂O)₂. We will demonstrate that this compound is not a discrete, monomeric molecule but rather a one-dimensional coordination polymer. This whitepaper synthesizes data from pivotal crystallographic studies and spectroscopic analyses to offer a definitive structural portrait for researchers, chemists, and material scientists.
Introduction: Deconstructing the Nomenclature
Titanium alkoxides are a cornerstone of sol-gel chemistry, serving as molecular precursors for the synthesis of titanium dioxide (TiO₂) in various forms, from nanoparticles to thin films[1]. Their reactivity is governed by the nature of the alkoxy ligand. When difunctional alcohols like ethylene glycol (HOCH₂CH₂OH) are used, the potential for chelation and bridging leads to structures far more complex than simple substitution products.
The name "Titanium tetra(2-hydroxyethanolate)" implies a monomeric structure, Ti(OCH₂CH₂OH)₄, where four singly-deprotonated ethylene glycol ligands coordinate to a central titanium atom. However, such a species is not what is typically isolated. Instead, the ethylene glycol molecule acts as a bidentate, doubly-deprotonated "glycolate" ligand (-OCH₂CH₂O-). This functionality drives the formation of a stable, polymeric framework. The correct and structurally accurate designation for this compound is Titanium(IV) ethylene glycolate , with the empirical formula Ti(OCH₂CH₂O)₂ . This guide focuses on the synthesis and definitive structural elucidation of this polymeric material.
Synthesis and Morphological Control
The synthesis of titanium(IV) ethylene glycolate can be achieved through several methods, with the choice of method significantly influencing the morphology of the final product. Common precursors include titanium alkoxides like titanium(IV) isopropoxide (TTIP) or titanium(IV) butoxide (TBT), or even hydrated titanium dioxide.[1][2][3]
The reaction is a transesterification/condensation process where the ethylene glycol, acting as both reactant and solvent, displaces the original alkoxy groups.
Ti(OR)₄ + 2 HOCH₂CH₂OH → [Ti(OCH₂CH₂O)₂]n + 4 ROH
The key insight from various synthetic studies is that reaction parameters such as temperature, precursor concentration, and mode of addition directly control the final morphology, enabling the production of micro-rods, nanowires, or granules.[3] For obtaining high-quality single crystals suitable for X-ray diffraction, a hydrothermal approach has proven most effective.[4]
The Definitive Molecular Structure: An Analysis by Single-Crystal X-ray Diffraction
The most unambiguous method for determining the precise arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD).[5][6] A seminal study by Wang, et al., provided the first and definitive crystal structure of titanium(IV) ethylene glycolate, Ti(OCH₂CH₂O)₂, synthesized via a hydrothermal method.[4]
Crystal System and Unit Cell
The analysis revealed that Ti(OCH₂CH₂O)₂ crystallizes in the monoclinic system, which provides key information about its internal symmetry.
| Parameter | Value[4] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 15.204(9) Å |
| b | 7.568(2) Å |
| c | 5.816(6) Å |
| β | 110.87(6)° |
| Z (Formula units/cell) | 4 |
Coordination Environment and Polymeric Framework
The SCXRD data unequivocally demonstrates that Ti(OCH₂CH₂O)₂ is not a monomer. Instead, it possesses a one-dimensional, infinite chain structure.
-
Titanium Coordination: Each titanium(IV) center is in a distorted octahedral coordination environment (TiO₆).
-
Ligand Binding Mode: The ethylene glycolate ligand is fully deprotonated and acts as a bidentate, bridging ligand. It chelates to one titanium atom and bridges to an adjacent one.
-
Polymeric Chain: The TiO₆ octahedra are linked into infinite, parallel chains by sharing edges. The ethylene glycolate ligands stitch these octahedra together, forming the backbone of the one-dimensional polymer.[4]
The structure's stability, particularly its resistance to moisture compared to simpler titanium alkoxides, is attributed to this robust, chelated, and bridged polymeric arrangement.[4]
Figure 1: Simplified representation of the edge-sharing TiO₆ octahedra bridged by glycolate ligands.
Spectroscopic and Thermal Characterization
While SCXRD provides the ultimate structural map, spectroscopic and thermal methods are essential for routine characterization and validation of synthesized materials.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for confirming the formation of the titanium glycolate structure. The key is to observe the disappearance of the broad O-H stretching band from ethylene glycol and the appearance of new bands corresponding to the metal-ligand framework.
| Wavenumber (cm⁻¹) | Assignment |
| ~1400 | Diagnostic for gauche conformation of glycolate ligands[4] |
| ~1080 | C-O-Ti stretching vibration[7] |
| ~619 | Ti-O stretching vibration[7] |
Thermal Analysis (TGA-DTA)
Thermogravimetric Analysis (TGA) reveals the thermal stability and decomposition profile of the material. For Ti(OCH₂CH₂O)₂, TGA shows a single, sharp weight loss step between 310°C and 350°C. This corresponds to the decomposition and loss of the organic glycolate ligands, leaving behind titanium dioxide. The ceramic yield is consistent with the theoretical value for the conversion of Ti(OCH₂CH₂O)₂ to TiO₂.[4][7]
Integrated Workflow for Structural Elucidation
The determination of a novel molecular structure follows a logical and self-validating workflow. The causality is critical: each step provides necessary information for the next, culminating in a complete and verified structural model.
Figure 2: Workflow for the synthesis and structural determination of titanium(IV) ethylene glycolate.
Conclusion
The molecular structure of the compound formed from titanium(IV) precursors and ethylene glycol is definitively a one-dimensional coordination polymer, Ti(OCH₂CH₂O)₂, and not the simple monomer suggested by the name titanium tetra(2-hydroxyethanolate). The titanium centers adopt an octahedral geometry and are linked by edge-sharing and bridging, bidentate glycolate ligands. This polymeric nature, confirmed by single-crystal X-ray diffraction, imparts significant thermal stability and is the key to understanding its properties and its role as a precursor in the synthesis of structured titania materials. This guide provides the foundational structural knowledge necessary for researchers to rationally design and control the synthesis of advanced titanium-based materials.
Appendix: Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Crystalline Ti(OCH₂CH₂O)₂
This protocol is adapted from the method described by Wang, et al.[4]
-
Preparation: In a Teflon-lined stainless steel autoclave, add 10 mL of ethylene glycol.
-
Reactant Addition: Slowly add 0.5 mL of titanium(IV) isopropoxide (TTIP) to the ethylene glycol under stirring.
-
pH Adjustment: Add a 4M NaOH solution dropwise until the pH of the mixture is approximately 11. The alkalinity is a critical factor for crystallization.
-
Hydrothermal Reaction: Seal the autoclave and heat it to 180°C for 48 hours.
-
Cooling and Isolation: Allow the autoclave to cool naturally to room temperature.
-
Purification: Collect the resulting white crystalline product by filtration. Wash the crystals sequentially with distilled water and ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the final product in an oven at 60°C for 12 hours.
Protocol 2: Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1-2 mg of the dried Ti(OCH₂CH₂O)₂ product with ~100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify characteristic peaks for Ti-O and C-O-Ti stretching to confirm the formation of the glycolate complex.
References
-
Wang, D., Yu, R., Kumada, N., & Kinomura, N. (1999). Hydrothermal Synthesis and Characterization of a Novel One-Dimensional Titanium Glycolate Complex Single Crystal: Ti(OCH2CH2O)2. Chemistry of Materials, 11(8), 1999-2002. [Link]
-
ResearchGate. (n.d.). (a) FTIR spectra of Ti(OCH2CH2O)2 before and after adsorbing heavy metal ions. ResearchGate. Retrieved from [Link]
-
Yu, H. K., Eun, T. H., Yi, G. R., & Yang, S. M. (2007). Multi-faceted titanium glycolate and titania structures from room-temperature polyol process. Journal of Colloid and Interface Science, 316(1), 175-182. [Link]
-
ResearchGate. (n.d.). SEM and TEM images of titanium glycolate. ResearchGate. Retrieved from [Link]
-
Krasil'nikov, V. N., et al. (2008). Synthesis and properties of titanium glycolate Ti(OCH2CH2O)2. Russian Journal of Inorganic Chemistry, 53(7), 1065–1069. [Link]
-
Maheshwari, R., Kumar, A., & Singh, P. (2021). Synthesis and Structural Characterization of Ethylene Glycol–Capped Cu- Doped TiO₂ Nanoparticles for Advanced Material Appli. Journal of Inorganic and Organometallic Polymers and Materials. [Link]
-
Shinde, S., Dhomane, A., & Subramaniyam, M. (2017). Syntheses and Characterization of 1-D Titanium Glycolate microstructures: Effect of Dilution and Addition type on the Morphology of microstructures. International Journal of Engineering Science Invention, 6(11), 57-66. [Link]
-
Li, W., et al. (2013). Zinc titanium glycolate acetate hydrate and its transformation to zinc titanate microrods: synthesis, characterization and photocatalytic properties. RSC Advances, 3(44), 22165-22174. [Link]
-
Baklanova, I. V., et al. (2016). Synthesis, structure and spectroscopic characteristics of Ti(O,C)2/carbon nanostructured globules with visible light photocatalytic activity. Bulletin of Materials Science, 39(4), 1015-1022. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
-
Phonthammachai, N., et al. (2002). Oxide One Pot Synthesis of a Novel Titanium Glycolate and Its Pyrolysis. Journal of Metals, Materials and Minerals, 12(1), 23-28. [Link]
-
University of Warwick. (2026). Single-Crystal X-ray Diffraction for Structural Solution. Warwick X-ray Diffraction Facility. [Link]
-
Mu, H., et al. (2010). Synthesis and Characterization of Titanium(IV) Complexes Bearing Monoanionic [O NX] (X = O, S, Se) Tridentate Ligands and Their Application in Ethylene Polymerization. Organometallics, 29(4), 841-850. [Link]
-
National Center for Biotechnology Information. (n.d.). Titanium glycolate. PubChem Compound Database. [Link]
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Jiang, X., et al. (2009). Fabrication and Photovoltaic Performance of Hierarchically Titanate Tubular Structures Self-assembled by Nanotubes and Nanosheets. The Journal of Physical Chemistry C, 113(32), 14533-14538. [Link]
-
Baklanova, I. V., et al. (2012). Glycolate Ti1-xFex(OCH2CH2O)2-x/2 as a precursor for the preparation of quasi-one-dimensional (1D) solid solutions. Russian Journal of Inorganic Chemistry, 57(10), 1332-1339. [Link]
-
dos Santos, C. C., & Machado, G. (2021). Synthesis of nano-TiO2 assisted by glycols and submitted to hydrothermal or conventional heat treatment with promising photocatalytic activity. PeerJ, 9, e11099. [Link]
-
Plekhanov, I., et al. (2022). Structural and Spectroscopic Characterization of TiO₂ Nanocrystalline Materials Synthesized by Different Methods. Materials, 15(7), 2419. [Link]
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Titanium tetra(2-hydroxyethanolate) CAS number 14764-55-7
An In-Depth Technical Guide to Titanium Tetra(2-hydroxyethanolate)
Prepared by a Senior Application Scientist
Introduction: Beyond Standard Alkoxides
Titanium tetra(2-hydroxyethanolate) (CAS 14764-55-7) represents a specialized class of titanium(IV) alkoxides. While sharing the foundational reactivity of common precursors like titanium tetraisopropoxide (TTIP), its structure, featuring a bidentate chelating ligand derived from ethylene glycol, imparts significantly different and often advantageous properties. This chelation enhances stability and moderates reactivity, offering researchers and process chemists finer control over subsequent chemical transformations.
Titanium itself is an abundant, inexpensive, and low-toxicity transition metal, making its compounds highly attractive for a vast range of applications.[1] The biocompatibility of its oxide, TiO₂, is particularly notable, paving the way for advanced uses in biomedical devices and pharmaceutical formulations.[2][3] This guide provides an in-depth examination of the synthesis, characterization, core chemical principles, and state-of-the-art applications of Titanium tetra(2-hydroxyethanolate), with a focus on its utility for researchers, scientists, and drug development professionals.
| Property | Value | Reference |
| CAS Number | 14764-55-7 | [] |
| Molecular Formula | C₈H₁₆O₈Ti | [] |
| Molecular Weight | 288.07 g/mol | [] |
| Synonyms | Ethane-1,2-diolate;titanium(4+) | [] |
Section 1: Synthesis and Structural Characterization
The synthesis and verification of Titanium tetra(2-hydroxyethanolate) are foundational to its successful application. The choice of synthetic route directly impacts purity and yield, while rigorous characterization validates the molecular structure, which in turn governs its reactivity.
Synthetic Protocol: Transesterification Approach
A common and effective method for synthesizing chelated titanium alkoxides is through alcohol exchange, or transesterification, starting from a simpler, commercially available alkoxide. This method avoids the generation of corrosive byproducts like HCl that occur when starting from titanium tetrachloride.[5][6] The rationale for this choice is process safety and product purity, as the only byproduct is a volatile alcohol that can be easily removed by distillation to drive the reaction to completion.
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser for distillation, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent premature hydrolysis of the titanium alkoxide.
-
Inert Atmosphere: The system is purged with dry nitrogen or argon to create an inert atmosphere. Titanium alkoxides are highly sensitive to moisture.[7]
-
Reactant Charging: Titanium(IV) isopropoxide (1 mole equivalent) is dissolved in a dry, high-boiling point, inert solvent such as toluene.
-
Ligand Addition: Ethylene glycol (4 mole equivalents) is added dropwise to the stirred solution at room temperature. A slight molar excess of ethylene glycol can be used to ensure complete reaction.
-
Reaction & Distillation: The reaction mixture is gently heated. The transesterification reaction commences, liberating isopropanol. The temperature is gradually increased to distill off the isopropanol byproduct, shifting the equilibrium towards the formation of the desired product.
-
Reaction Completion: The reaction is considered complete when isopropanol is no longer collected.
-
Isolation: The remaining solvent is removed under reduced pressure (vacuum) to yield Titanium tetra(2-hydroxyethanolate) as the final product, likely a viscous liquid or a solid.
Diagram: Synthetic Workflow
A diagram illustrating the step-by-step synthesis of Titanium tetra(2-hydroxyethanolate).
Caption: Workflow for the synthesis of Titanium tetra(2-hydroxyethanolate).
Structural Elucidation and Characterization
Unlike simple titanium alkoxides which often exist as trimers or tetramers, the bidentate nature of the 2-hydroxyethanolate ligand promotes the formation of a more stable, likely monomeric, octahedral complex around the titanium(IV) center. This chelation reduces the coordinative unsaturation of the titanium atom, thereby decreasing its tendency to oligomerize.[8] A suite of analytical techniques is required to confirm this structure and assess purity.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Confirm ligand binding and purity | Disappearance of ethylene glycol -OH proton signal; characteristic shifts of the -CH₂- protons confirming coordination to titanium.[9] |
| FT-IR Spectroscopy | Identify functional groups and Ti-O bond formation | Broad O-H stretch from starting material disappears; appearance of strong bands corresponding to Ti-O-C stretching vibrations.[10] |
| ESI-Mass Spectrometry | Determine molecular weight and structure | Detection of the molecular ion peak corresponding to the expected mass of the compound, confirming its formation.[9][10] |
| Thermal Analysis (TGA/DTA) | Assess thermal stability and decomposition pathway | Provides information on the temperature at which the compound begins to decompose, which is critical for processing applications like calcination.[11] |
| X-ray Diffraction (XRD) | Determine crystalline structure (if solid) | If the compound can be crystallized, single-crystal XRD provides the definitive 3D atomic arrangement, confirming the coordination geometry.[11] |
Section 2: Core Reactivity - The Sol-Gel Process
The most significant reaction pathway for titanium alkoxides is hydrolysis followed by condensation, which is the foundation of sol-gel chemistry.[12] This process allows for the formation of titanium dioxide (TiO₂) materials at low temperatures with precise control over their structure and properties.[13][14]
The reactivity of Titanium tetra(2-hydroxyethanolate) in the sol-gel process is more controlled than that of non-chelated analogs like TTIP. The chelate effect provides steric hindrance and electronic stabilization, slowing down the rate of hydrolysis.[15] This moderation is a key advantage, preventing rapid, uncontrolled precipitation and allowing for the formation of uniform nanoparticles, gels, or films.
The process occurs in two primary stages:
-
Hydrolysis: The titanium-alkoxide bond (Ti-OR) is attacked by water, replacing the alkoxy group with a hydroxyl group (Ti-OH).
-
Condensation: The newly formed Ti-OH groups react with each other (water condensation) or with remaining Ti-OR groups (alcohol condensation) to form Ti-O-Ti oxo bridges, releasing water or alcohol as a byproduct.[12][16]
This step-wise polymerization leads to the growth of a three-dimensional oxide network.
Diagram: Sol-Gel Reaction Mechanism
A diagram showing the hydrolysis and condensation steps in the sol-gel process.
Caption: Simplified mechanism of hydrolysis and condensation for a titanium alkoxide.
Section 3: Applications in Research and Drug Development
The unique properties of Titanium tetra(2-hydroxyethanolate) make it a versatile precursor for a range of advanced applications, from catalysis to the development of novel drug delivery systems.
Precursor for Advanced TiO₂ Nanomaterials
The controlled sol-gel processing enabled by this chelated precursor allows for the synthesis of TiO₂ with tailored morphologies.[17]
-
Photocatalysis: By carefully controlling hydrolysis and condensation, high-surface-area, nanocrystalline anatase TiO₂ can be produced.[18] Anatase is a highly effective photocatalyst used for water purification and environmental remediation.[3]
-
Biocompatible Coatings: TiO₂ coatings can be deposited on medical implants (e.g., orthopedic or dental implants) via sol-gel dip-coating or spin-coating techniques. These coatings can improve the biocompatibility and osseointegration of the implant.[2] The use of a chelated precursor ensures a more uniform and adherent film.
Catalysis in Organic Synthesis
The Lewis acidic nature of the titanium center allows it to function as an effective catalyst in several organic transformations.[1]
-
Esterification and Transesterification: Titanium alkoxides are widely used as catalysts in the synthesis of esters and polyesters, offering high activity and low toxicity compared to other metal catalysts.[5][19] The reaction proceeds via coordination of the ester's carbonyl oxygen to the titanium, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.
-
Polymerization: Certain titanium compounds are used to catalyze olefin polymerization.[5][20]
Application in Drug Delivery Systems
A promising frontier for titanium-based materials is in drug development, specifically for creating controlled-release drug delivery systems.[21] The biocompatibility of TiO₂ is a major advantage in this field.[3] Porous TiO₂ nanospheres can be synthesized using Titanium tetra(2-hydroxyethanolate) as a precursor and then loaded with therapeutic agents.
-
Synthesis of Porous TiO₂ Spheres:
-
A sol-gel emulsion method is employed. Titanium tetra(2-hydroxyethanolate) is hydrolyzed in a controlled manner within an emulsion system (e.g., water-in-oil) to form spherical TiO₂ particles.
-
The particle size and porosity can be tuned by adjusting parameters such as water-to-alkoxide ratio, pH, and temperature.[13][17]
-
The resulting gel is aged, washed, and calcined at a moderate temperature (e.g., 400-500 °C) to remove organic residues and form the crystalline anatase phase while retaining porosity.[22]
-
-
Drug Loading:
-
The porous TiO₂ spheres are incubated in a concentrated solution of the desired drug (e.g., doxorubicin for cancer therapy).
-
The drug molecules adsorb onto the high-surface-area carrier and become entrapped within the pores.[21]
-
-
Sustained Release Mechanism:
Diagram: Drug Delivery System Workflow
A diagram outlining the creation of a drug delivery system using TiO₂ nanospheres.
Caption: Workflow for preparing and using a TiO₂-based drug delivery system.
Section 4: Safety and Handling
As with all reactive chemical reagents, proper handling of Titanium tetra(2-hydroxyethanolate) is crucial. The safety profile is expected to be similar to other titanium alkoxides.
| Hazard Category | Precautionary Measures | Rationale & References |
| Flammability | Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment. | Organic titanates are flammable liquids.[7][23] |
| Moisture Sensitivity | Handle and store under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed. | Reacts readily with water (hydrolysis), which degrades the material and can release flammable alcohol vapors.[7] |
| Health Hazards | Wear appropriate personal protective equipment (PPE): safety goggles, face shield, chemical-resistant gloves, and lab coat. Use only in a well-ventilated area or chemical fume hood. | May cause skin, eye, and respiratory irritation. Inhalation may cause drowsiness or dizziness.[23][24][25] |
| Spills | Absorb spills with inert, non-combustible material (e.g., sand, vermiculite). Collect and place in a suitable container for disposal. | Prevent entry into drains and waterways.[23] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | Must be treated as hazardous chemical waste.[23] |
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Gelest, Inc. (n.d.). Applications of Metal-Organic Titanium Compounds. Gelest. [Link]
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Park, J.-K., et al. (2003). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. kchem.org. [Link]
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Guo, W., et al. (n.d.). Hydrolysis process of titanium alkoxides under ultrasound irradiation. Semantic Scholar. [Link]
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Yoldas, B. E. (1986). Hydrolysis of titanium alkoxide and effects of hydrolytic polycondensation parameters. Journal of Materials Science. [Link]
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Manßen, M., & Schafer, L. L. (2020). Titanium catalysis for the synthesis of fine chemicals – development and trends. Springer. [Link]
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Weymann-Schildknetch, S., & Henry, M. (2001). Mechanistic aspects of the hydrolysis and condensation of titanium alkoxides complexed by tripodal ligands. Journal of the Chemical Society, Dalton Transactions. [Link]
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Al-Hetlani, E. (2022). Synthesis of titanium dioxide nanoparticles with renewable resources and their applications: review. PMC. [Link]
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Vorkapic, D., & Matsoukas, T. (n.d.). Effect of Temperature and Alcohols in the Preparation of Titania Nanoparticles from Alkoxides. ResearchGate. [Link]
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Singh, F., et al. (2016). Titanium dioxide nanoparticles: synthesis, X-Ray line analysis and chemical composition study. INIS-IAEA. [Link]
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Guerrero, S., & Molina, R. (2013). Synthesis and physicochemical characterization of titanium oxide and sulfated titanium oxide obtained by thermal hydrolysis of titanium tetrachloride. ResearchGate. [Link]
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Singh, B., et al. (2025, April 10). Advances in surface modifications of titanium and its alloys: implications for biomedical and pharmaceutical applications. ResearchGate. [Link]
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Ahmed, U., et al. (2024, April 30). Chemical synthesis, characterization and applications of TiO2/GOx Bioconjugates system. Qeios. [Link]
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Tricoli, A., et al. (2019, October 19). Synthesis of Nanoporous TiO₂ with the Use of Diluted Hydrogen Peroxide Solution and Its Application in Gas Sensing. MDPI. [Link]
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Kalampounias, A. G., et al. (2021, September 15). Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. PMC. [Link]
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The Genesis of Titanium's Grip: An In-depth Guide to the Early Discovery of Titanium Chelates
Introduction: Taming the Titan
Titanium, named after the powerful Titans of Greek mythology, is the ninth most abundant element in the Earth's crust. Its modern applications, from aerospace engineering to biomedical implants, are a testament to its strength, low density, and remarkable corrosion resistance. However, the journey to harnessing titanium's full potential was not one of brute force, but of chemical finesse. The element's inherent reactivity, particularly its high affinity for oxygen and moisture, presented a significant challenge to its isolation and manipulation. Pure metallic titanium was not prepared until 1910 by Matthew A. Hunter, over a century after its discovery in 1791.[1]
The true key to unlocking and controlling titanium's chemical versatility lay in understanding its coordination chemistry. This guide delves into the foundational research on the discovery of titanium chelates—stable coordination complexes where a central titanium atom is bonded to a multidentate ligand. We will explore the pioneering work of early 20th-century chemists who first observed, synthesized, and characterized these compounds, laying the intellectual and practical groundwork for virtually all modern applications of organo-titanium chemistry, from catalysis to advanced materials.
Chapter 1: The Theoretical Framework - Werner's Vision and the Concept of Chelation
The story of titanium chelates begins not with titanium itself, but with a revolutionary new understanding of chemical bonding. In 1893, Alfred Werner proposed his coordination theory, a radical departure from existing models that explained the structure and properties of metal-ammine complexes. Werner introduced the concepts of primary (ionizable) and secondary (non-ionizable) valencies, corresponding to what we now call oxidation state and coordination number, respectively.[2][3] This theory was the first to propose that metal complexes have a defined geometry, such as octahedral or square planar, which dictates their physical and chemical properties.[2]
Werner's work provided the essential intellectual toolkit for chemists to understand that a metal ion could bind to multiple points of a single organic molecule. This concept of "chelation" (from the Greek chele, meaning claw) was crucial. A chelating ligand, by forming a ring structure with the central metal atom, imparts significantly greater stability to the complex compared to monodentate ligands. This enhanced stability would prove vital for isolating and studying titanium complexes, given the high reactivity of simple titanium salts like titanium tetrachloride (TiCl₄).
Chapter 2: The First Titans - Early Syntheses of Titanium(IV) Chelates
The primary and most accessible starting material for early researchers was titanium tetrachloride (TiCl₄), a volatile and highly reactive liquid that readily hydrolyzes in moist air.[4] The central challenge was to replace the reactive chloride ions with a more stable, multidentate organic ligand without causing uncontrolled polymerization or precipitation of titanium oxides.
The Catecholates: Rosenheim's Pioneering Work (1908)
Among the earliest documented successes in forming stable, well-defined titanium chelates was the work of German chemist Arthur Rosenheim and his students. In a 1908 publication, Rosenheim described the reaction of titanium tetrachloride with catechol (1,2-dihydroxybenzene). He observed a distinct color change upon reaction, a classic indicator of complex formation.
Rosenheim correctly deduced that the two adjacent hydroxyl groups on the catechol molecule were responsible for binding to the titanium center, displacing the chloride ions. This reaction formed a stable, six-coordinate titanium(IV) complex, which was far more resistant to hydrolysis than the parent TiCl₄. This pioneering work with bidentate oxygen-donating ligands like catechol established the fundamental principle of stabilizing the Ti(IV) ion through chelation.
The Acetylacetonates: The Landmark Discovery by Dilthey (1906)
Perhaps the most significant and enduring discovery in early titanium chelate chemistry was the synthesis of titanium acetylacetonate. In 1906, Wilhelm Dilthey reported the reaction of titanium tetrachloride with acetylacetone (acacH), a β-diketone.[5] This reaction yielded a stable, crystalline solid, dichlorobis(acetylacetonato)titanium(IV), [Ti(acac)₂Cl₂].[5]
This discovery was monumental for several reasons:
-
Stability: The resulting chelate was remarkably stable towards air and moisture compared to TiCl₄, making it an easy-to-handle source of titanium for further chemical investigation.
-
Versatility: The remaining two chloride ligands could be subsequently replaced by other groups, such as alkoxides, opening the door to a vast family of mixed-ligand complexes. The synthesis of diisopropoxytitanium bis(acetylacetonate) is a direct descendant of this early work.[6]
-
Characterization: The compound's crystallinity allowed for more definitive characterization than was possible with the often-amorphous products of other reactions.
The causality behind this experimental choice is clear: acetylacetone exists in equilibrium with its enol tautomer, which can be deprotonated to form a symmetric, bidentate ligand with a six-membered chelate ring—a highly favorable arrangement in coordination chemistry.
Chapter 3: Early Experimental Protocols & Characterization
The methodologies available to chemists in the early 20th century were limited but effective. The protocols they developed were self-validating systems, relying on careful observation, purification, and fundamental analytical techniques.
Detailed Protocol: Synthesis of Dichlorobis(acetylacetonato)titanium(IV) (Adapted from Dilthey, 1906)
This protocol is a reconstruction based on the procedural descriptions from the era.
Objective: To synthesize and isolate the titanium chelate [Ti(acac)₂Cl₂] from titanium tetrachloride and acetylacetone.
Materials:
-
Titanium tetrachloride (TiCl₄), freshly distilled.
-
Acetylacetone (C₅H₈O₂), pure.
-
Anhydrous solvent (e.g., benzene or chloroform).
-
Apparatus for reflux and filtration, protected from atmospheric moisture.
Methodology:
-
Reaction Setup: A solution of titanium tetrachloride in an anhydrous solvent is prepared in a flask equipped with a reflux condenser. All glassware must be rigorously dried to prevent premature hydrolysis of the TiCl₄.
-
Ligand Addition: A stoichiometric amount (2 molar equivalents) of acetylacetone, dissolved in the same anhydrous solvent, is slowly added to the stirring TiCl₄ solution.
-
Observation: The reaction is exothermic, and a significant color change from colorless (or pale yellow) to a deep red or yellow-orange is observed. Vigorous evolution of hydrogen chloride (HCl) gas is also noted as the acetylacetone displaces the chloride ligands.
-
Reaction Completion: The mixture is gently heated to reflux for a period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Isolation: Upon cooling, the product, [Ti(acac)₂Cl₂], often precipitates as a crystalline solid. The solid is collected by filtration, ensuring it is protected from the air.
-
Purification: The crude product is washed with a small amount of cold, anhydrous solvent to remove any unreacted starting materials and then dried under vacuum.
Early Characterization Techniques
With modern spectroscopic techniques like NMR and X-ray crystallography unavailable, early researchers relied on a combination of physical and chemical methods to validate their discoveries.[4]
-
Elemental Analysis: This was the cornerstone of characterization. By carefully combusting a sample and measuring the resulting amounts of CO₂, H₂O, and residual titanium oxide, chemists could determine the empirical formula of the new compound and confirm the ratio of metal to ligand.
-
Melting Point Determination: A sharp and consistent melting point was a strong indicator of a pure, crystalline compound.
-
Colorimetric Observation: The intense and characteristic colors of titanium chelates (e.g., the yellow-orange of [Ti(acac)₂Cl₂] or the deep red of catecholate complexes) served as primary evidence of complex formation.
-
Conductivity Measurements: To test Werner's theories, scientists would dissolve the new complexes in a suitable solvent and measure the electrical conductivity.[2] A non-conducting solution indicated that the chloride ions were covalently bonded to the titanium (a secondary valency), as is the case for [Ti(acac)₂Cl₂].
The table below summarizes the expected characterization data for the two landmark early titanium chelates based on the techniques of the era.
| Property | [Ti(catecholate)₂] (Hypothetical Dimer) | [Ti(acac)₂Cl₂] |
| Appearance | Deep red solid | Yellow-orange crystalline solid |
| Expected Elemental Analysis | Consistent with C₁₂H₈O₄Ti | Consistent with C₁₀H₁₄Cl₂O₄Ti |
| Melting Point | Expected to be high, likely decomposing | Sharp, defined melting point |
| Solubility | Soluble in polar organic solvents | Soluble in chlorinated solvents |
| Conductivity in Solution | Low to non-conductive | Non-conductive |
Table 1: Comparative properties and expected characterization data for early titanium chelates.
Conclusion: A Foundation for the Future
The foundational research into titanium chelates by pioneers like Rosenheim and Dilthey in the early 20th century transformed titanium from a chemical curiosity into a versatile building block. By applying the principles of Werner's coordination theory, they developed robust methods to tame the reactivity of titanium tetrachloride, creating stable, handleable, and functional molecules. Their work, validated by the analytical methods of the day, directly enabled the subsequent explosion in organotitanium chemistry. The development of Ziegler-Natta polymerization catalysts, modern sol-gel routes to titanium dioxide nanomaterials, and the use of titanium chelates as cross-linking agents and adhesion promoters all stand on the shoulders of these initial discoveries. The simple act of reacting a fuming metal halide with an organic "claw" laid the groundwork for a field of chemistry that continues to shape modern technology.
References
- Dilthey, W. (1906). Über silicium- und titan-acetylacetonate. Annalen der Chemie, 344(3), 300-343.
- Rosenheim, A., & Sorge, O. (1908). Über die Verbindungen der Titanhalogenide mit organischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 41(2), 2377-2391.
- Werner, A. (1893). Beitrag zur Konstitution anorganischer Verbindungen. Zeitschrift für anorganische Chemie, 3(1), 267-330.
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History of Coordination Compounds. (2023, June 30). Chemistry LibreTexts. [Link]
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Titanium tetrachloride. Wikipedia. [Link]
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History of Titanium. (n.d.). Titanium Industries. [Link]
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Werner's Theory of Coordination Compounds. (2026, January 1). CK-12 Foundation. [Link]
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Fundamental reaction mechanisms of Titanium tetra(2-hydroxyethanolate)
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Titanium Tetra(2-hydroxyethanolate)
Abstract
Titanium tetra(2-hydroxyethanolate), Ti(OCH₂CH₂OH)₄, represents a significant class of titanium alkoxides modified by bidentate ligands. Unlike its simpler counterparts, such as titanium tetraethoxide, the presence of a pendant hydroxyl group on each ligand introduces unique structural and reactive characteristics. This guide provides a comprehensive exploration of the core reaction mechanisms governing its chemistry, including hydrolysis, condensation, and ligand exchange. We delve into the causality behind its reactivity, present detailed experimental protocols for its synthesis and analysis, and offer insights into the characterization techniques essential for researchers in materials science and drug development. This document is structured to serve as a foundational resource, blending theoretical principles with practical, field-proven methodologies.
Introduction: Structure, Bonding, and Significance
Titanium (IV) alkoxides are versatile molecular precursors, primarily utilized in sol-gel processes to synthesize titanium dioxide (TiO₂) materials.[1][2] The reactivity of these precursors is exceptionally high, a trait attributed to the high positive charge of the titanium center and its ability to expand its coordination sphere.[3]
Titanium tetra(2-hydroxyethanolate) is synthesized by the reaction of a simple titanium alkoxide, like titanium isopropoxide, with ethylene glycol. The 2-hydroxyethanolate ligand, derived from ethylene glycol, can coordinate to the titanium center in two distinct ways: as a monodentate ligand, or more commonly, as a bidentate chelating ligand. This chelation increases the coordination number of the titanium atom from four to six, resulting in a more stable, octahedrally coordinated complex. This increased stability moderates the compound's reactivity towards water, allowing for more controlled hydrolysis compared to non-chelated analogs.[4][5]
The molecular structure is often not a simple monomer but can exist as dimers or other oligomers in solution and the solid state, with ligands bridging between titanium centers. Understanding this structural complexity is paramount to predicting and controlling its subsequent chemical transformations.
Core Reaction Mechanisms
The chemistry of titanium tetra(2-hydroxyethanolate) is dominated by three fundamental reaction types: hydrolysis, condensation, and ligand exchange. The interplay between these pathways dictates the structure and properties of the final material.
Hydrolysis: The Initiation Step
Hydrolysis is the reaction with water, where the 2-hydroxyethanolate ligands are progressively replaced by hydroxyl (-OH) groups. This is a rapid, often exothermic process.[4][6]
Reaction: Ti(OCH₂CH₂OH)₄ + nH₂O → Ti(OCH₂CH₂OH)₄₋ₙ(OH)ₙ + nHOCH₂CH₂OH
The rate and extent of hydrolysis are critical parameters. Key influencing factors include:
-
Water-to-Alkoxide Ratio (h): This is a dominant factor.[1] A high h value leads to faster hydrolysis, promoting the formation of a large number of nuclei and resulting in smaller particle sizes for the final oxide material.[1]
-
pH (Catalysis): Both acid and base catalysis can be employed. Acidic conditions (e.g., using HCl or HNO₃) tend to produce more linear, weakly branched polymeric structures, while basic conditions promote the formation of highly branched, dense clusters.[7]
-
Temperature: Higher temperatures increase the kinetic rates of hydrolysis, leading to faster nucleation and growth.[1]
Condensation: Building the Oxide Network
Following hydrolysis, the partially or fully hydrolyzed titanium species undergo condensation to form stable Ti-O-Ti (oxo) bridges, which constitute the backbone of the resulting titanium dioxide network. This process releases either water or ethylene glycol.
There are two primary condensation mechanisms:
-
Oxolation: Two hydroxylated titanium species react to form an oxo bridge and a water molecule. This is the predominant pathway when the concentration of hydroxylated species is high.
-
Ti-OH + HO-Ti → Ti-O-Ti + H₂O
-
-
Alcoxolation: A hydroxylated species reacts with a remaining 2-hydroxyethanolate-containing species to form an oxo bridge and an ethylene glycol molecule.
-
Ti-OH + (HOCH₂CH₂O)-Ti → Ti-O-Ti + HOCH₂CH₂OH
-
The balance between hydrolysis and condensation rates is crucial. If hydrolysis is much faster than condensation, small, discrete nanoparticles are often formed. Conversely, if condensation is rapid relative to hydrolysis, extended gel networks are more likely.
Caption: Figure 1: Fundamental Hydrolysis and Condensation Pathways
Ligand Exchange Reactions
Ligand exchange (or substitution) involves the replacement of one or more 2-hydroxyethanolate ligands with a different functional ligand.[8][9] This is a powerful technique for chemically modifying the precursor to tailor its properties and reactivity. Common exchange ligands include:
-
Carboxylic Acids (e.g., Acetic Acid): Form stable carboxylate complexes, further reducing the hydrolysis rate.
-
β-Diketones (e.g., Acetylacetone): Act as strong chelating agents, significantly stabilizing the precursor and allowing for the isolation of stable, modified molecular precursors.[4][5]
This modification is a cornerstone of advanced sol-gel processing, enabling finer control over the final material's morphology and properties.
Caption: Figure 2: Ligand Exchange with a Chelating Ligand (L-L)
Experimental Protocols and Characterization
Scientific integrity demands robust and reproducible methodologies. This section details protocols for the synthesis of the precursor and the subsequent analysis of its reaction mechanisms.
Synthesis of Titanium Tetra(2-hydroxyethanolate)
This protocol describes a standard alcohol exchange reaction. Causality: The reaction is driven by the formation of the more stable chelated titanium glycolate complex and the removal of the more volatile alcohol byproduct (isopropanol). All operations must be performed under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Ethylene glycol (anhydrous)
-
Anhydrous toluene or hexane
-
Schlenk line apparatus, cannulas, and oven-dried glassware
Step-by-Step Protocol:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Reaction: Charge the flask with titanium (IV) isopropoxide and anhydrous toluene.
-
Addition: While stirring, slowly add a stoichiometric amount (4 equivalents) of anhydrous ethylene glycol to the solution via a syringe.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The isopropanol byproduct can be removed by distillation to drive the equilibrium towards the product.
-
Isolation: After cooling, the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol for a Controlled Hydrolysis Experiment
This protocol allows for the synthesis of TiO₂ nanoparticles with controlled characteristics. Causality: By controlling the rate of water addition in a suitable solvent, the rates of hydrolysis and condensation can be managed to influence particle size and morphology.
Materials:
-
Titanium tetra(2-hydroxyethanolate) solution in ethanol
-
Deionized water
-
Ethanol (anhydrous)
Step-by-Step Protocol:
-
Preparation: Prepare a solution of titanium tetra(2-hydroxyethanolate) in anhydrous ethanol in a reaction flask.
-
Hydrolysis Solution: In a separate container, prepare a mixture of deionized water and ethanol. The amount of water will determine the water-to-alkoxide ratio (h).
-
Slow Addition: Using a syringe pump or dropping funnel, add the water/ethanol mixture to the vigorously stirred alkoxide solution at a controlled rate (e.g., 1 mL/min). The formation of a white precipitate or a translucent sol indicates the onset of hydrolysis and condensation.[1]
-
Aging: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. This "aging" step ensures the completion of the reactions.
-
Workup: The resulting TiO₂ particles can be separated by centrifugation, washed with ethanol to remove byproducts, and dried in an oven.
-
Calcination (Optional): The dried amorphous powder can be calcined at elevated temperatures (e.g., 400-500 °C) to induce crystallization into anatase or rutile phases.
Key Characterization Techniques
A multi-technique approach is essential to fully understand the reaction mechanisms.
| Technique | Application & Rationale |
| NMR Spectroscopy | ¹H and ¹³C NMR: Used to confirm the successful ligand exchange from isopropoxide to 2-hydroxyethanolate by observing the characteristic chemical shifts of the methylene protons and carbons. Also used to monitor the progress of hydrolysis by observing the release of free ethylene glycol.[10][11] |
| ⁴⁷Ti/⁴⁹Ti NMR: Provides direct information about the titanium coordination environment. However, these nuclei have low sensitivity and often produce broad signals, restricting their use to smaller, symmetric complexes.[12][13] | |
| Mass Spectrometry | ESI-MS, MALDI-MS: Essential for determining the molecular weight and structure of the precursor and its oligomeric forms. Soft ionization techniques are crucial to prevent fragmentation of these labile organometallic compounds.[14][15][16] |
| FTIR Spectroscopy | Tracks the chemical transformations during hydrolysis and condensation. Key signatures include the disappearance of Ti-OR stretches and the appearance of broad -OH bands and, eventually, the characteristic broad Ti-O-Ti vibrations of the oxide network. |
| X-ray Diffraction (XRD) | The definitive method for determining the crystal structure of the final TiO₂ material (e.g., anatase, rutile) after calcination. It provides information on phase purity, crystallite size, and strain.[17][18] |
Caption: Figure 3: Experimental Workflow for Synthesis and Analysis
Conclusion
Titanium tetra(2-hydroxyethanolate) serves as a sophisticated precursor whose reactivity is modulated by the chelating nature of its ligands. Its fundamental reaction mechanisms—hydrolysis, condensation, and ligand exchange—are governed by a predictable set of experimental parameters. By carefully controlling these parameters, researchers can tailor the properties of the resulting titanium-based materials with a high degree of precision. The analytical protocols and workflows detailed in this guide provide a robust framework for investigating these mechanisms, enabling the rational design of advanced materials for applications ranging from photocatalysis to biomedical devices.
References
- Djaoued, Y., Badilescu, S., Ashrit, P. V., Bersani, D., Lottici, P. P., & Brüning, R. (2002). Sol-Gel Chemistry of Titanium Alkoxide toward HF: Impacts of Reaction Parameters. Journal of Sol-Gel Science and Technology, 25, 205–215.
- Livage, J., Henry, M., & Sanchez, C. (1988). Sol-gel chemistry of transition metal oxides.
- Somogyvari, A., & Serpone, N. (1978). Evidence for five-coordination in titanium(IV) complexes. A nuclear magnetic resonance investigation. Canadian Journal of Chemistry, 56(3), 316-322.
- Schubert, U. (2005). Chemical modification of titanium alkoxides for sol–gel processing. Journal of Materials Chemistry, 15(35-36), 3701-3715.
- Rejman, M., et al. (2016). Sol–Gel Chemistry of Titanium Alkoxide toward HF: Impacts of Reaction Parameters. Inorganic Chemistry, 55(17), 8698–8706.
- Charalambous, J., & Kensett, M. J. (1977). Mass Spectrometry of Organometallics. I. Titanium Cyclopentadienyl Complexes. Journal of Organometallic Chemistry, 139(2), 225-231.
- NMR Service. (n.d.). (Ti) Titanium NMR. nmr-service.com.
- Schubert, U. (2005). Chemical Modification of Titanium Alkoxides for Sol–Gel Processing. Request PDF.
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Health and safety information for handling Titanium tetra(2-hydroxyethanolate)
An In-Depth Technical Guide to the Safe Handling of Titanium tetra(2-hydroxyethanolate)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of Titanium Alkoxides
Titanium tetra(2-hydroxyethanolate), a member of the titanium alkoxide family, presents unique opportunities in materials science and drug development due to its chemical properties. However, the same reactivity that makes it valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the health and safety considerations for handling this compound, drawing on established data for structurally similar titanium alkoxides to ensure a conservative and proactive approach to laboratory safety. The core principle behind these protocols is the inherent reactivity of titanium alkoxides with moisture, which dictates many of the handling, storage, and emergency procedures.[1][2]
PART 1: Hazard Identification and Risk Assessment
Primary Hazards
The principal hazards associated with titanium alkoxides, and by extension Titanium tetra(2-hydroxyethanolate), are summarized below.
| Hazard Category | Description | Rationale and Causality |
| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air, especially with heating. | Titanium alkoxides are combustible organic compounds. Their vapors are typically heavier than air and can travel to an ignition source and flash back.[3] |
| Reactivity | Reacts vigorously with water and moisture.[4][5] This reaction is often exothermic and can release flammable and irritating vapors. | The titanium-oxygen bond in alkoxides is susceptible to hydrolysis. Contact with water will lead to the formation of titanium oxides or hydroxides and the corresponding alcohol (2-hydroxyethanol).[1] |
| Health Hazards | Serious Eye Damage: Causes serious eye damage.[6] Skin Irritation: Causes skin irritation.[6] Respiratory Irritation: May cause respiratory irritation.[6][7] Central Nervous System Effects: May cause drowsiness or dizziness.[6] | Direct contact with the liquid or concentrated vapors can cause significant irritation to mucous membranes and skin. Inhalation of vapors can depress the central nervous system. |
GHS Classification (Anticipated)
Based on data for analogous compounds like titanium tetrabutanolate and tetraisopropyl titanate, the following GHS hazard classifications should be anticipated for Titanium tetra(2-hydroxyethanolate):
-
Flammable Liquids: Category 3[6]
-
Skin Corrosion/Irritation: Category 2[6]
-
Serious Eye Damage/Eye Irritation: Category 1[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, Narcotic effects)[6]
PART 2: Safe Handling and Engineering Controls
Mitigating the identified risks requires a multi-layered approach, beginning with robust engineering controls and stringent handling protocols.
Engineering Controls: The First Line of Defense
| Control Measure | Specification and Rationale |
| Fume Hood | All handling of Titanium tetra(2-hydroxyethanolate) must be conducted in a certified chemical fume hood.[6] This is critical to prevent the inhalation of vapors and to contain any potential spills or reactions. |
| Ventilation | The fume hood and laboratory should have adequate ventilation to keep vapor concentrations well below occupational exposure limits.[6][8] |
| Inert Atmosphere | For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9] This prevents degradation of the compound and uncontrolled hydrolysis. |
| Grounding and Bonding | All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[10][11] |
| Explosion-Proof Equipment | Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory in areas where this compound is handled and stored.[6][8] |
| Safety Showers & Eyewash Stations | Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[10][11] |
Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational steps for safely handling Titanium tetra(2-hydroxyethanolate).
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Thermal stability of Titanium tetra(2-hydroxyethanolate)
An In-Depth Technical Guide to the Thermal Stability of Titanium Tetra(2-hydroxyethanolate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium tetra(2-hydroxyethanolate), more precisely known as titanium(IV) bis(glycolate) or Ti(OCH₂CH₂O)₂, is a chelated titanium alkoxide derivative that exhibits significantly different thermal properties compared to its simpler, non-chelated counterparts like titanium tetraisopropoxide. Its unique polymeric, one-dimensional chain structure imparts enhanced stability, making its decomposition pathway a critical subject of study for applications in materials science, catalysis, and as a precursor for titanium dioxide (TiO₂) nanomaterials. This guide provides a comprehensive analysis of the thermal stability of Titanium tetra(2-hydroxyethanolate), detailing its decomposition mechanism, the key temperature transitions, and the analytical methodologies used for its characterization. We will explore the causality behind its distinct thermal behavior and provide validated protocols for its analysis.
Introduction: The Structural Uniqueness of Titanium Tetra(2-hydroxyethanolate)
Unlike simple titanium alkoxides which are highly susceptible to hydrolysis, Titanium tetra(2-hydroxyethanolate) is formed through the reaction of a titanium(IV) precursor with ethylene glycol, a bidentate ligand. This reaction results in a chelated complex with the formula Ti(OCH₂CH₂O)₂.[1][2] The ethylene glycolate ligand bridges titanium atoms, forming robust, one-dimensional chains of edge-sharing TiO₆ octahedra.[1][2] This polymeric structure is fundamentally responsible for the compound's notable stability, particularly its resistance to moisture, which is a significant advantage over conventional titanium alkoxides.[1]
The thermal decomposition of this complex is not merely a scientific curiosity; it is a controlled process for the synthesis of high-purity, nanostructured TiO₂. Understanding the precise temperature ranges for the removal of the organic ligands and the subsequent phase transformations of the resulting titania is paramount for controlling the crystallinity, particle size, and ultimate performance of the final material.
Thermal Decomposition Profile: A Single-Step Transformation
The thermal degradation of Titanium tetra(2-hydroxyethanolate) is characterized by a remarkably sharp, single-step decomposition process. This behavior is a direct consequence of its stable, chelated structure. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are the primary techniques for elucidating this process.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For Ti(OCH₂CH₂O)₂, TGA curves consistently show a single, significant weight loss event. This event corresponds to the oxidative decomposition of the organic glycolate ligands, leaving behind titanium dioxide.
The decomposition typically occurs in a well-defined temperature range. Studies have shown this sharp transition to happen at approximately 340°C in an air atmosphere.[3] Another study observed the decomposition range to be between 310°C and 350°C.[1] The final ceramic yield of TiO₂ is consistently close to the theoretical value of 47.5%, indicating a clean and complete removal of the organic components.[3]
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
DTA and DSC measure the difference in temperature or heat flow between a sample and a reference as a function of temperature, revealing exothermic and endothermic transitions.
For Titanium tetra(2-hydroxyethanolate), the major weight loss seen in TGA is associated with a strong exothermic peak in the DTA/DSC curve, typically observed around 338°C.[1] This exotherm confirms the oxidative nature of the decomposition of the organic ligands. Some analyses show the decomposition starting as early as 200°C and completing by 330°C.[4]
Following the initial decomposition, the resulting product is amorphous TiO₂.[1][3] Subsequent heating to higher temperatures induces crystallization, which is also observable by DTA/DSC as exothermic events, though typically less intense than the ligand burnout. The transformation from amorphous to the anatase crystalline phase of TiO₂ begins around 400-500°C.[1][3][5] Further heating leads to the conversion of anatase to the more stable rutile phase at temperatures above 650-700°C, with a complete transformation to rutile often observed by 1000-1100°C.[1][3][5]
Summary of Thermal Events
The thermal behavior of Titanium tetra(2-hydroxyethanolate) can be summarized in the following table, compiled from multiple authoritative sources.
| Temperature Range (°C) | Event | Technique | Observation | Product(s) |
| ~310 - 350 | Ligand Decomposition | TGA / DTA | Sharp weight loss (~50-53%) with a strong exothermic peak.[1][3] | Amorphous TiO₂ |
| ~400 - 500 | Crystallization | DTA / XRD | Exothermic event; appearance of anatase peaks.[1][3][4] | Anatase TiO₂ |
| > 650 - 700 | Phase Transformation | DTA / XRD | Onset of anatase to rutile conversion.[1][5] | Anatase + Rutile TiO₂ |
| > 900 - 1100 | Phase Transformation | XRD | Complete conversion to rutile phase.[3] | Rutile TiO₂ |
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, the following detailed protocols for the thermal analysis of Titanium tetra(2-hydroxyethanolate) are provided. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To precisely quantify the thermal stability and decomposition profile of Titanium tetra(2-hydroxyethanolate) by measuring mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Alumina or platinum sample pans.
-
Gas flow controller for air and/or an inert gas (e.g., Nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground Titanium tetra(2-hydroxyethanolate) into a clean, tared TGA sample pan. Causality: A small, uniform sample mass ensures even heat distribution and prevents thermal gradients within the sample, leading to sharper, more defined decomposition events.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with the desired analysis gas (e.g., dry air or nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes before starting the analysis. Causality: Purging removes any atmospheric contaminants and establishes a stable, controlled atmosphere. The choice of gas is critical: air is used to study oxidative decomposition, while nitrogen is used for pyrolysis studies.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 1000°C at a constant heating rate of 10°C/min. Causality: A linear heating rate of 10°C/min is a standard condition that provides a good balance between resolution of thermal events and experimental time.[6]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition and the final residue percentage.
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of exothermic and endothermic transitions, such as decomposition, crystallization, and phase transformations.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum or alumina sample pans with lids.
-
Gas flow controller.
Procedure:
-
Sample Preparation: Accurately weigh 3-7 mg of Titanium tetra(2-hydroxyethanolate) into a DSC pan. Seal the pan, but if oxidative decomposition is being studied, use a lid with a pinhole to allow for gas exchange. Causality: Sealing the pan (with a pinhole for air) ensures good thermal contact and prevents sample loss due to volatilization of decomposition products, while allowing the desired atmosphere to interact with the sample.
-
Instrument Setup:
-
Place the sample pan and an empty, tared reference pan into the DSC cell.
-
Purge the cell with the desired analysis gas (e.g., dry air) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 700°C (or higher if studying the rutile transformation) at a heating rate of 10°C/min. Causality: A matching heating rate with TGA allows for direct correlation of thermal events with mass loss stages.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Identify the peak temperatures and integrated areas of any exothermic or endothermic events.
Visualizing the Process: Workflows and Pathways
Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz to illustrate the experimental workflow and the decomposition pathway.
Caption: Experimental workflow for TGA/DSC analysis.
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Methodological & Application
Application Notes and Protocols for Titanium Tetra(2-hydroxyethanolate) in Polymer Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Foreword: The Unique Position of Chelated Titanates in Polymer Science
Titanium tetra(2-hydroxyethanolate), a chelated organotitanate, represents a significant advancement over simple titanium alkoxides like tetrabutyl titanate (TNBT) or tetra-isopropyl titanate (TIPT). Its structure, where the titanium center is coordinated by bidentate 2-hydroxyethanolate (glycolate) ligands, imparts enhanced stability, particularly against premature hydrolysis. This stability provides a wider processing window and more controlled reactivity, making it a versatile tool in modern polymer chemistry. This guide moves beyond a simple recitation of facts to explore the causal mechanisms and practical methodologies that allow researchers to harness the full potential of this compound. We will delve into its three primary applications: as a high-efficiency catalyst, a versatile cross-linking agent, and a robust adhesion promoter.
Section 1: Catalysis in Polymer Synthesis
The Lewis acidic nature of the titanium center in Titanium tetra(2-hydroxyethanolate) allows it to function as a highly effective catalyst in several forms of polymerization. It activates monomers by coordinating with carbonyl or hydroxyl groups, facilitating nucleophilic attack and subsequent chain growth.
Application Note: Polyesterification Catalyst
Titanium-based catalysts are at the forefront of replacing traditional antimony compounds (e.g., antimony trioxide) in the synthesis of polyesters like Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT).[1][2] This shift is driven by both performance and sustainability. Titanium catalysts are more environmentally friendly and exhibit lower toxicity.[1][3]
Causality of Performance:
-
High Activity: Titanium catalysts can be used at significantly lower concentrations (e.g., 3-25 ppm Ti) compared to antimony catalysts (e.g., 250+ ppm Sb), while achieving faster reaction rates.[4][5] This boosts throughput and reduces energy consumption during the high-temperature polycondensation stage.[1]
-
Mechanism: The catalytic cycle proceeds via a coordination-insertion mechanism. The titanium center coordinates with the hydroxyl and ester groups of the growing polymer chains, activating the carbonyl carbon for nucleophilic attack by a terminal hydroxyl group. This process eliminates ethylene glycol, which is removed by vacuum to drive the reaction toward high molecular weight polymer.[6]
-
Improved Polymer Properties: The use of titanium catalysts can lead to polyesters with improved clarity, better color (less yellowing), and reduced levels of metal particulates compared to antimony-catalyzed polymers.[4][7]
Workflow for Polyesterification Catalysis
Caption: Workflow for two-stage polyester synthesis.
Protocol: Lab-Scale Synthesis of PET
This protocol describes the synthesis of PET from terephthalic acid (TPA) and ethylene glycol (EG) using Titanium tetra(2-hydroxyethanolate) as the catalyst.
Materials:
-
Purified Terephthalic Acid (TPA)
-
Ethylene Glycol (EG)
-
Titanium tetra(2-hydroxyethanolate) solution in EG (e.g., 1 wt% Ti)
-
Antioxidant (e.g., a phosphite stabilizer)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.
-
Heating mantle with temperature controller.
Procedure:
-
Charging the Reactor: Charge the reactor with TPA and EG in a molar ratio of 1:1.2. Add the antioxidant.
-
Esterification:
-
Start stirring and purge the system with nitrogen.
-
Heat the mixture to 240-260°C. Water will begin to distill off as the esterification reaction proceeds.
-
Continue this stage until the distillation of water ceases (typically 2-3 hours), indicating the formation of low molecular weight oligomers.
-
-
Catalyst Addition:
-
Cool the reactor slightly and add the Titanium tetra(2-hydroxyethanolate) solution to achieve a final concentration of 5-15 ppm of titanium relative to the theoretical polymer yield.
-
-
Polycondensation:
-
Gradually increase the temperature to 270-285°C.
-
Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mbar over about 60-90 minutes.
-
Ethylene glycol will distill off as the polycondensation reaction proceeds.
-
The viscosity of the melt will increase. Monitor the stirrer torque as an indicator of molecular weight build-up.
-
Continue the reaction until the desired viscosity is reached (typically 1-2 hours).
-
-
Discharge: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it. Pelletize the resulting strands for analysis.
Application Note: Ring-Opening Polymerization (ROP)
Titanium alkoxides are well-established catalysts for the ROP of cyclic esters such as lactide (to form polylactide, PLA) and ε-caprolactone (to form polycaprolactone, PCL).[8][9] These biodegradable polymers are critical for biomedical applications. The chelated nature of Titanium tetra(2-hydroxyethanolate) offers a controlled initiation rate.
Mechanism of Action: The ROP proceeds via a coordination-insertion mechanism, similar to polyesterification.[9][10]
-
Initiation: The reaction is typically initiated by an alcohol (co-initiator), which reacts with the titanate to form an active titanium alkoxide species.[10]
-
Coordination & Ring Opening: A cyclic ester monomer coordinates to the Lewis acidic titanium center. This activates the ester's carbonyl group, making it susceptible to nucleophilic attack by the alkoxide group bound to the titanium. This attack cleaves the acyl-oxygen bond of the monomer, opening the ring.[9][10]
-
Propagation: The opened monomer is inserted into the titanium-alkoxide bond, extending the polymer chain and regenerating the active site for the next monomer to coordinate. This process repeats to build the polymer chain.
Section 2: Cross-Linking Agent for Functional Polymers
Titanium tetra(2-hydroxyethanolate) can form coordinate bonds with functional groups on polymer chains, primarily hydroxyl (-OH) and carboxyl (-COOH) groups. This functionality allows it to act as an effective cross-linking agent, converting thermoplastic polymers into thermosets with enhanced properties.[11][12]
Application Note: Mechanism and Effects
Mechanism of Cross-Linking: The titanium atom readily reacts with active hydrogen-containing groups. For a hydroxyl-functionalized polymer (e.g., a polyester polyol, polyvinyl alcohol, or cellulose derivative), the titanate will react with two polymer chains, eliminating 2-hydroxyethanol and forming a stable Ti-O-Polymer bridge. This process can continue, creating a three-dimensional network.[13]
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Titanium tetra(2-hydroxyethanolate) as a precursor for TiO2 nanoparticle synthesis
Application Note & Protocols
Topic: Titanium Tetra(2-hydroxyethanolate) as a Stable Precursor for the Controlled Synthesis of TiO₂ Nanoparticles for Biomedical Applications
Abstract and Introduction
Titanium dioxide (TiO₂) nanoparticles have emerged as highly versatile materials in the biomedical field, owing to their exceptional biocompatibility, high stability, and unique photocatalytic properties.[1][2] These characteristics make them ideal candidates for a range of applications, including targeted drug delivery, photodynamic therapy, and as antimicrobial agents.[1][3] The therapeutic efficacy and safety of TiO₂ nanoparticles are critically dependent on their physicochemical properties, such as crystal phase, particle size, morphology, and surface area. Consequently, the choice of precursor and synthesis methodology is paramount in controlling these final characteristics.
Traditionally, titanium alkoxides like titanium isopropoxide (TTIP) and titanium butoxide have been the precursors of choice.[4][5] However, their high reactivity and extreme sensitivity to moisture present significant challenges, often leading to rapid, uncontrolled hydrolysis and subsequent particle aggregation, which can compromise the quality and reproducibility of the synthesis.[6]
This application note presents Titanium tetra(2-hydroxyethanolate), a chelated titanium alkoxide, as a superior alternative precursor. The bidentate nature of the 2-hydroxyethanolate ligands significantly reduces the electrophilicity of the titanium center, thereby moderating its reactivity towards hydrolysis. This enhanced stability allows for more controlled reaction kinetics, facilitating the reproducible synthesis of uniform TiO₂ nanoparticles. We provide detailed, field-tested protocols for both sol-gel and hydrothermal synthesis routes using this precursor, along with insights into process parameter optimization and comprehensive characterization techniques tailored for researchers, scientists, and drug development professionals.
The Precursor: Titanium Tetra(2-hydroxyethanolate)
Titanium tetra(2-hydroxyethanolate) [Ti(OCH₂CH₂OH)₄] is a coordination complex where the central titanium (IV) ion is coordinated by four 2-hydroxyethanolate ligands. This structure confers significant advantages over simple, unchelated titanium alkoxides.
Diagram: Precursor Hydrolysis Pathway
Caption: Controlled hydrolysis and condensation of Titanium tetra(2-hydroxyethanolate).
Rationale for Precursor Selection: A Comparative Analysis
The choice of precursor directly impacts process control and the final material's properties. The stability of Titanium tetra(2-hydroxyethanolate) offers a wider processing window and greater reproducibility.
| Feature | Titanium Tetra(2-hydroxyethanolate) | Titanium Isopropoxide (TTIP) | Titanium Tetrachloride (TiCl₄) |
| Formula | C₈H₁₆O₈Ti⁻⁴[] | Ti{OCH(CH₃)₂}₄ | TiCl₄ |
| Reactivity | Moderate, controlled hydrolysis | Very High, rapid hydrolysis with atmospheric moisture[6] | Extremely High, violent reaction with water |
| Handling | Relatively easy to handle in ambient conditions | Requires inert atmosphere (glovebox, Schlenk line) | Requires inert atmosphere; highly corrosive |
| Byproducts | 2-hydroxyethanol (Ethylene Glycol), Water | Isopropanol, Water | Hydrochloric Acid (HCl), highly corrosive and hazardous |
| Process Control | Excellent, allows for slow, uniform nucleation and growth | Difficult, prone to rapid precipitation and aggregation | Very Difficult, hard to control particle morphology |
Synthesis Protocol 1: Sol-Gel Method
The sol-gel process is a versatile, low-temperature method that involves the transition of a system from a liquid "sol" into a solid "gel" phase.[8][9] By carefully controlling hydrolysis and condensation reactions, it is possible to produce nanoparticles with a narrow size distribution.[10] The use of an acid catalyst protonates the alkoxide groups, slowing the hydrolysis reaction to favor the formation of linear polymer chains, which is ideal for creating a uniform gel network.[11]
Diagram: Sol-Gel Synthesis Workflow
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Application Note: Controlled Hydrolysis of Titanium Tetra(2-hydroxyethanolate) for Advanced TiO₂ Nanomaterial Synthesis
Introduction & Mechanistic Rationale
Titanium dioxide (TiO₂) nanomaterials are pivotal in catalysis, photovoltaics, and advanced pharmaceutical formulations[1]. However, traditional sol-gel synthesis utilizing standard titanium alkoxides (e.g., tetrabutyl titanate, TBOT) suffers from a critical limitation: the titanium center is highly electrophilic, leading to instantaneous, uncontrolled hydrolysis upon contact with moisture[2]. This rapid nucleation prevents the formation of regular, monodisperse morphologies, often yielding amorphous, clumped titania.
To engineer a self-validating, highly controlled synthesis, researchers utilize Titanium tetra(2-hydroxyethanolate) (CAS: 14764-55-7), a stable chelate formed by reacting titanium alkoxides with ethylene glycol[]. The bidentate nature of the ethylene glycol ligand sterically hinders nucleophilic attack by water, effectively lowering the hydrolysis rate[2].
By coupling this stabilized precursor with an in-situ water-release mechanism—specifically the acid-catalyzed ketalization of acetone and ethylene glycol—the hydrolysis kinetics transition to a highly controllable first-order reaction[2]. This temporal separation of the nucleation and growth phases is the mechanistic key to synthesizing perfectly spherical, monodisperse TiO₂ microspheres and microcapsules[4].
Experimental Workflow
The following diagram illustrates the chemical pathway from the highly reactive precursor to the stabilized Titanium tetra(2-hydroxyethanolate) complex, followed by controlled hydrolysis and calcination.
Mechanistic workflow of Ti tetra(2-hydroxyethanolate) hydrolysis to TiO₂.
Step-by-Step Protocol: Synthesis and Hydrolysis
Materials & Reagents:
-
Tetrabutyl titanate (TBOT, ≥99%)
-
Ethylene glycol (EG, anhydrous)
-
Acetone (anhydrous)
-
Concentrated H₂SO₄ (98%)
-
Ethanol (absolute)
Step 1: Precursor Chelation (Ligand Exchange)
-
In a dry, argon-purged flask, add 10 mL of TBOT to 50 mL of anhydrous ethylene glycol.
-
Stir vigorously at room temperature for 2 hours.
-
Causality: The excess ethylene glycol drives the ligand exchange, replacing butoxide groups with bidentate glycolate ligands to form the thermodynamically stable Titanium tetra(2-hydroxyethanolate) complex[2].
Step 2: Controlled Hydrolysis via In-Situ Water Release
-
To the stabilized titanium complex, add 150 mL of anhydrous acetone.
-
Introduce 0.5 mL of concentrated H₂SO₄ (98%) dropwise while maintaining constant stirring.
-
Elevate the reaction temperature to 60 °C and maintain for 12 hours.
-
Causality: The H₂SO₄ catalyzes the ketalization reaction between acetone and ethylene glycol, producing 2,2-dimethyl-1,3-dioxolane and water. This generates a slow, steady "water source" that hydrolyzes the titanium complex uniformly, preventing localized supersaturation and amorphous precipitation[2][5].
Step 3: Harvesting and Washing
-
Cool the suspension to room temperature. The sol-gel transition will have yielded a white colloidal suspension[1].
-
Centrifuge the mixture at 8,000 rpm for 10 minutes to isolate the solid gel phase.
-
Wash the precipitate three times with absolute ethanol and twice with deionized water to remove residual organics, acid, and unreacted glycols.
Step 4: Thermal Decomposition (Calcination)
-
Dry the washed powder in a vacuum oven at 90 °C for 4 hours.
-
Transfer the dried powder to a muffle furnace and calcine at 450 °C for 2 hours (heating rate: 1 °C/min).
-
Causality: Titanium ethylene glycolate decomposes sharply around 330–340 °C[4][6]. Calcining at 450 °C ensures complete removal of the organic template and drives the phase transition from amorphous titania to highly crystalline anatase TiO₂[1][6].
Quantitative Data & Parameter Optimization
To ensure reproducibility, the following table summarizes the critical parameters, their mechanistic purpose, and the expected outcomes of the protocol.
| Parameter | Value / Condition | Mechanistic Purpose | Expected Outcome |
| Precursor Molar Ratio | Ti : EG = 1 : 10 | Ensures complete bidentate chelation | Stable Ti(OCH₂CH₂O)₂ complex |
| Hydrolysis Catalyst | 98% H₂SO₄ (0.5 wt%) | Catalyzes ketalization reaction | First-order controlled water release |
| Reaction Temperature | 60 °C | Optimizes ketalization kinetics | Uniform nucleation of microspheres |
| Calcination Temp | 450 °C (2 h) | Thermal decomposition of glycolate | Highly crystalline anatase TiO₂ |
Self-Validating System (Quality Control)
A robust protocol must be self-validating. To ensure the hydrolysis and subsequent calcination were successful, implement the following analytical checkpoints:
Quality control checkpoints for validating the hydrolysis protocol.
-
FTIR Spectroscopy: Before calcination, the intermediate will show strong C-O stretching bands (1050–1100 cm⁻¹) due to the glycolate ligands. Post-calcination, these must completely disappear, replaced by broad Ti-O-Ti stretching bands below 800 cm⁻¹[2][6].
-
Morphological Analysis (SEM/DLS): The controlled water-release mechanism should yield uniform microspheres. Dynamic Light Scattering (DLS) should confirm a particle size of ~260 nm with a Polydispersity Index (PDI) < 0.1[5].
-
X-Ray Diffraction (XRD): The final product must exhibit a sharp diffraction peak at 2θ = 25.3°, confirming the pure anatase phase without rutile impurities[6].
References
-
A Self-Templated Approach to TiO2 Microcapsules - Nano Letters (ACS Publications) - 4
-
CAS 14764-55-7 (Titanium tetra(2-hydroxyethanolate)) - BOC Sciences -
-
Study on the Reaction Mechanism of Water Release Process in the Synthesis of TiO2 Materials - Airiti Library -2
-
Study on the Reaction Mechanism of Water Release Process in the Synthesis of TiO2 Materials - International Core Journal of Engineering -5
-
Formation of TiO2 nanomaterials via titanium ethylene glycolide decomposition - Journal of Materials Research (Cambridge Core) - 6
-
Enhancing Optical Properties and Cost-Effectiveness of Sol–Gel TiO2 Nanomaterials Through Experimental Design - MDPI -1
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- 2. Study on the Reaction Mechanism of Water Release Process in the Synthesis of TiO_2 Materials|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icj-e.org [icj-e.org]
- 6. Formation of TiO2 nanomaterials via titanium ethylene glycolide decomposition | Journal of Materials Research | Cambridge Core [cambridge.org]
Use of Titanium tetra(2-hydroxyethanolate) in thin film deposition
Advanced Protocols for Thin Film Deposition Using Titanium Tetra(2-hydroxyethanolate) and Related Ethylene Glycolate Complexes
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)
Executive Summary & Application Scope
In the intersection of materials science and biomedical engineering, the structural integrity of thin-film coatings dictates the success of implantable devices, drug-eluting stents, and high-throughput biosensors. Titanium tetra(2-hydroxyethanolate)[CAS: 14764-55-7]—frequently synthesized in situ via the reaction of titanium halides or alkoxides with ethylene glycol—serves as a highly versatile metal-organic building block[].
As a Senior Application Scientist, I have found that leveraging this specific ethylene glycolate chemistry resolves two major bottlenecks in biomedical thin-film deposition:
-
Nanoporous Drug-Eluting Scaffolds: By utilizing Molecular Layer Deposition (MLD), the precursor forms a hybrid organic-inorganic "titanicone" polymer. Upon calcination, the organic backbone volatilizes, leaving a highly nanoporous TiO₂ matrix ideal for loading small-molecule therapeutics[2].
-
Piezoelectric Biosensor Interfaces: In Chemical Solution Deposition (CSD), ethylene glycol acts as a chelating solvent, preventing the premature hydrolysis of titanium precursors. This enables the spin-coating of defect-free Barium Titanate (BaTiO₃) films, which are critical for piezoelectric micro-electromechanical systems (MEMS) used in drug screening assays[3].
Protocol A: Molecular Layer Deposition (MLD) of Drug-Eluting Titanicones
Causality & Experimental Design
Traditional Atomic Layer Deposition (ALD) yields extremely dense TiO₂ films, which are unsuitable for drug loading. MLD solves this by introducing ethylene glycol (EG) as an organic co-reactant with titanium tetrachloride (TiCl₄). The bidentate nature of EG cross-links with the titanium centers, forming a flexible (-Ti-O-CH₂-CH₂-O-)ₙ polymer network known as a titanicone[2].
Why 90–115 °C? Operating the MLD reactor within this temperature window ensures optimal, self-limiting chemisorption, yielding a consistent growth rate of ~4.5 Å/cycle[2]. Exceeding 135 °C causes premature desorption of the EG precursor, drastically reducing film growth to 1.5 Å/cycle[2].
Step-by-Step Methodology
-
Substrate Preparation: Hydroxylate the target substrate (e.g., silicon wafer or titanium implant) using an oxygen plasma treatment (50 W, 2 mins) to maximize surface -OH reactive sites.
-
Reactor Initialization: Load the substrate into a viscous-flow MLD reactor. Stabilize the reactor temperature at 115 °C and the base pressure at ~1.0 Torr using a constant N₂ carrier gas flow.
-
TiCl₄ Half-Cycle: Pulse TiCl₄ vapor into the chamber for 1.0 second. The TiCl₄ reacts with surface hydroxyls, releasing HCl as a byproduct.
-
Purge: Purge the chamber with N₂ for 30 seconds to remove unreacted TiCl₄ and HCl.
-
Ethylene Glycol (EG) Half-Cycle: Pulse EG vapor (heated to 120 °C to ensure sufficient vapor pressure) for 1.0 second. The hydroxyl groups of EG react with the newly formed Ti-Cl surface species, establishing the titanium tetra(2-hydroxyethanolate) linkage.
-
Purge: Purge with N₂ for 30 seconds.
-
Iteration: Repeat steps 3–6 for the desired number of cycles (e.g., 200 cycles yields a ~90 nm titanicone film).
-
Calcination (Optional for Drug Loading): To convert the hybrid film into a nanoporous TiO₂ scaffold, anneal the sample in ambient air at 600 °C for 2 hours. This thermally decomposes the carbon constituents[2].
Figure 1: Self-limiting Molecular Layer Deposition cycle for titanicone thin films.
Protocol B: Chemical Solution Deposition (CSD) of Piezoelectric Biosensors
Causality & Experimental Design
Synthesizing Barium Titanate (BaTiO₃) via traditional sol-gel methods often relies on acetic acid and alcohol solvents. However, these undergo uncontrolled esterification, producing in-situ water that causes the premature precipitation of titanium alkoxides[3]. By substituting acetic acid with ethylene glycol, the titanium precursor is chelated into a highly stable titanium tetra(2-hydroxyethanolate) complex. This extends the solution's shelf-life to several months and ensures the resulting spin-coated film is dense and crack-free[3].
Why prolong drying and pyrolysis? Extending the thermal processing steps from 2 minutes to 15 minutes ensures the complete volatilization of the heavy EG solvent and the thorough decomposition of carbon residues prior to high-temperature crystallization[4].
Step-by-Step Methodology
-
Precursor Synthesis: In a dry nitrogen glovebox, dissolve Barium acetate (Ba(CH₃COO)₂) and Titanium butoxide (Ti(OC₄H₉)₄) in a solvent mixture of ethylene glycol and ethanol (EG-EtOH) to achieve a 0.2 M concentration[3]. Stir at room temperature for 24 hours until a clear, stable sol is formed.
-
Spin Coating: Dispense the EG-based coating solution onto a platinized silicon substrate. Spin at 3000 RPM for 30 seconds to achieve a uniform wet layer.
-
Drying: Transfer the substrate to a hot plate set to 250 °C for 15 minutes to evaporate the ethanol and residual moisture[4].
-
Pyrolysis: Move the substrate to a second hot plate set to 350 °C for 15 minutes. This initiates the thermal decomposition of the organic glycolate and acetate ligands[4].
-
Layering: Repeat steps 2–4 four times to build the desired film thickness (~100 nm).
-
Rapid Thermal Annealing (RTA): Anneal the multilayer film in an RTA furnace at 800 °C (heating rate of 13.3 °C/s) for 15 minutes in an oxygen atmosphere. This crystallizes the film into a dense, columnar perovskite phase capable of withstanding electric fields up to 2.4 MV/cm[3].
Figure 2: Chemical Solution Deposition thermal processing workflow for BaTiO3 films.
Quantitative Data Summary
The following table summarizes the structural evolution of titanium-based thin films transitioning from hybrid organic-inorganic states to fully crystalline oxides.
| Material Phase | Deposition Method | Primary Precursors | Processing Temp | Density (g/cm³) | Key Application in Drug Dev. |
| Titanicone (Hybrid) | MLD | TiCl₄ + Ethylene Glycol | 90–115 °C | ~1.8 | Flexible, biocompatible implant coatings |
| Porous TiO₂ | MLD + Calcination | Titanicone (Air Annealed) | 600 °C | ~3.3 | Nanoporous scaffolds for localized drug elution |
| BaTiO₃ (Perovskite) | CSD (Sol-Gel) | Ba-Acetate + Ti-Butoxide + EG | 800 °C | Dense / Columnar | Piezoelectric transducers for biosensor arrays |
References
-
[2] Abdulagatov, A. I., et al. (2012). Molecular Layer Deposition of Titanicone Films using TiCl4 and Ethylene Glycol or Glycerol: Growth and Properties. Chemistry of Materials, 24(15), 2854–2863. ACS Publications. URL:[Link]
-
[4] Malič, B., et al. (2024). Designing the thermal processing of Ba(Ti0.8Zr0.2)O3–(Ba0.7Ca0.3)TiO3 thin films from an ethylene glycol-derived precursor. Journal of Materials Chemistry C. RSC Publishing. URL:[Link]
-
[3] Konsago, S. W., et al. (2022). Chemical Solution Deposition of Barium Titanate Thin Films with Ethylene Glycol as Solvent for Barium Acetate. Molecules, 27(12), 3753. MDPI. URL:[Link]
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- 3. Chemical Solution Deposition of Barium Titanate Thin Films with Ethylene Glycol as Solvent for Barium Acetate [pubmed.ncbi.nlm.nih.gov]
- 4. Designing the thermal processing of Ba(Ti 0.8 Zr 0.2 )O 3 –(Ba 0.7 Ca 0.3 )TiO 3 thin films from an ethylene glycol-derived precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC02495H [pubs.rsc.org]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Titanium tetra(2-hydroxyethanolate)
Introduction: The Pivotal Role of Precursor Characterization
Titanium tetra(2-hydroxyethanolate), with the chemical formula Ti(OCH₂CH₂OH)₄, is an organotitanium compound of significant interest in materials science and catalysis.[] As a chelated titanium alkoxide, it serves as a crucial precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, thin films, and functional coatings through processes like the sol-gel method.[2][3] The properties of the final material—such as particle size, morphology, and crystalline phase—are fundamentally dictated by the purity, structure, and reactivity of the precursor.[2] Therefore, rigorous analytical characterization is not merely a quality control step; it is an essential component of reproducible and controlled materials synthesis.
This guide provides a detailed framework of analytical protocols designed to offer a comprehensive understanding of Titanium tetra(2-hydroxyethanolate). We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each analysis serves as a self-validating system for researchers. The methods described herein provide a multi-faceted view of the compound, from its molecular structure to its thermal stability and elemental composition.
Strategic Analytical Workflow
A robust characterization of Titanium tetra(2-hydroxyethanolate) relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined results offer a holistic and validated profile of the material. The following workflow illustrates a logical approach to this comprehensive characterization.
Figure 1: A strategic workflow for the comprehensive characterization of Titanium tetra(2-hydroxyethanolate).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
Principle: NMR spectroscopy is the cornerstone technique for determining the precise molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map the connectivity and chemical environment of atoms within the molecule. For Titanium tetra(2-hydroxyethanolate), NMR confirms the presence and structure of the 2-hydroxyethanolate ligands and their attachment to the titanium center.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of the Titanium tetra(2-hydroxyethanolate) sample into a clean, dry NMR tube.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The choice is critical: the solvent must fully dissolve the sample without reacting with it. DMSO-d₆ is often preferred for its ability to dissolve metal alkoxides and for observing exchangeable protons (like those in hydroxyl groups).
-
Homogenization: Gently agitate the tube to ensure the sample is completely dissolved and the solution is homogeneous. A brief sonication may be required for less soluble samples.
-
Instrument Setup:
-
Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Data Interpretation & Expected Results
The structure of the 2-hydroxyethanolate ligand is HO-CH₂-CH₂-O-Ti. We expect to see distinct signals for the two methylene groups (-CH₂-) and the hydroxyl group (-OH).
-
¹H NMR: The two methylene groups are adjacent to different functionalities (one to a hydroxyl group, one to the Ti-O bond), making them chemically non-equivalent. They will appear as two distinct multiplets, likely triplets, due to coupling with each other. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with trace water in the solvent.
-
¹³C NMR: Two distinct signals are expected in the aliphatic region, corresponding to the two different carbon environments of the methylene groups.
| Predicted NMR Data for Titanium tetra(2-hydroxyethanolate) Ligand |
| ¹H NMR |
| Assignment |
| Ti-O-CH₂ - |
| -CH₂ -OH |
| -OH |
| ¹³C NMR |
| Assignment |
| Ti-C H₂- |
| -C H₂-OH |
Note on Titanium NMR: While NMR active isotopes ⁴⁷Ti and ⁴⁹Ti exist, they are challenging to observe due to low sensitivity and broad signals, especially in complexes that are not small and highly symmetric. Therefore, direct observation of the titanium nucleus is generally not practical for routine characterization of this compound.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Principle: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations. Specific bonds (like O-H, C-H, C-O, and Ti-O) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Data Interpretation & Expected Results
The FT-IR spectrum provides direct evidence for the key structural components of the molecule. The absence of sharp peaks around 1700 cm⁻¹ confirms the lack of carbonyl impurities, while the presence of a broad O-H band and the Ti-O-C/Ti-O bands confirms the integrity of the alkoxide structure.
| Expected FT-IR Absorption Bands | Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| O-H Stretch | ~3400 (broad) | Stretching | Confirms the presence of the hydroxyl groups from the ligands.[5][6] |
| C-H Stretch | 2850-2960 | Stretching | Aliphatic C-H bonds of the ethanolate backbone. |
| C-O Stretch | 1050-1150 | Stretching | C-O single bonds within the ligand structure. |
| Ti-O-C Stretch | 900-1100 | Stretching | Indicates the covalent bond between the ligand and the titanium center.[5] |
| Ti-O Stretch | 500-700 | Stretching | Characteristic vibrations of the titanium-oxygen bond in the coordination sphere.[7][8] |
Thermal Analysis (TGA/DSC): Assessing Stability and Decomposition
Principle: Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the material's thermal stability and decomposition pathway.[9][10] TGA measures the change in mass as a function of temperature, revealing decomposition steps, while DSC measures the heat flow into or out of a sample, identifying transitions like melting, crystallization, or decomposition. This is crucial for defining processing parameters when using the compound as a precursor.
Figure 2: Workflow for a typical Thermogravimetric Analysis (TGA) experiment.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean TGA pan (alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This is a critical step to prevent oxidative side reactions and ensure that the observed decomposition is purely thermal.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature of 800-1000 °C.[11]
-
-
Data Analysis: Record the mass loss (TGA) and heat flow (DSC) simultaneously. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.[11]
Data Interpretation & Expected Results
The thermal decomposition of titanium alkoxides typically proceeds through the loss of organic ligands to form titanium dioxide.[11][12]
-
TGA Curve: A multi-step weight loss is expected. The initial steps at lower temperatures correspond to the loss of the 2-hydroxyethanolate ligands. The final residual mass at the end of the experiment should correspond to the theoretical percentage of TiO₂ in the precursor molecule. This calculation provides a powerful validation of the compound's composition.
-
DSC Curve: Exothermic peaks are often observed, corresponding to the energy released during the decomposition and subsequent crystallization of the resulting TiO₂ into phases like anatase or rutile.[13] An initial endothermic peak may be observed if the compound melts before decomposing.
X-Ray Diffraction (XRD): Probing Solid-State Structure
Principle: XRD is the primary technique for determining the atomic and molecular structure of a crystalline material. By irradiating a sample with X-rays and measuring the diffraction pattern, one can identify the crystalline phases present.[14][15] For Titanium tetra(2-hydroxyethanolate), XRD will determine whether the material is crystalline or amorphous in its solid state. This property influences its solubility, stability, and handling characteristics.
Experimental Protocol: Powder XRD
-
Sample Preparation: Finely grind the solid sample into a homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup:
-
Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed for the presence of sharp peaks or broad features.
Data Interpretation & Expected Results
-
Crystalline Material: The presence of sharp, well-defined peaks in the diffractogram indicates a long-range ordered, crystalline structure. The positions and intensities of these peaks are unique to the compound's crystal lattice.
-
Amorphous Material: A broad, diffuse halo with no sharp peaks indicates that the material is amorphous, lacking long-range atomic order.[16] Many complex alkoxides and sol-gel precursors are amorphous solids.
Elemental Analysis: Verifying Empirical Formula
Principle: Combustion analysis, commonly known as CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the mass percentage of these elements in a sample. This provides an essential check on the purity and empirical formula of the synthesized compound.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
-
Combustion: The sample is dropped into a high-temperature combustion furnace (~900-1000 °C) in the presence of excess oxygen.
-
Additive Use: For organometallic compounds, it is often necessary to add an oxidation catalyst like vanadium pentoxide (V₂O₅) to the sample. This is a crucial step to ensure complete combustion and prevent the formation of stable metal carbides that would lead to erroneously low carbon values.[17]
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the mass percentages of C and H based on the detector signals.
Data Interpretation & Expected Results
The experimental weight percentages of carbon and hydrogen should be compared to the theoretical values calculated from the molecular formula, C₈H₁₆O₈Ti. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.
| Elemental Analysis for C₈H₁₆O₈Ti (MW: 288.07 g/mol ) |
| Element |
| Carbon (C) |
| Hydrogen (H) |
Conclusion
The analytical strategy outlined in this application note provides a robust and multi-faceted approach to the characterization of Titanium tetra(2-hydroxyethanolate). By systematically employing NMR for structural elucidation, FT-IR for functional group identification, thermal analysis for stability assessment, XRD for solid-state analysis, and elemental analysis for empirical formula verification, researchers can build a comprehensive and validated profile of this important precursor. This level of detailed characterization is indispensable for ensuring reproducibility in materials synthesis and for fundamentally understanding the relationship between precursor properties and final material performance.
References
-
Synthesis and Characterization of Titanium Oxo-Alkoxides through Solvatothermal Process | Request PDF. ResearchGate. Available at: [Link]
-
Kinetics for the hydrolysis of Ti(OC3H7)4: A molecular dynamics simulation study. Stanford University. Available at: [Link]
-
XRD patterns of the materials synthesized a Ti(OBu)4 Chelation, b FeCl3... ResearchGate. Available at: [Link]
-
Organotitanium chemistry. Wikipedia. Available at: [Link]
-
Thermal treatment of titanium alkoxides in organic media: Novel synthesis methods for titanium(IV) oxide photocatalyst of ultra-high activity | Request PDF. ResearchGate. Available at: [Link]
-
FTIR spectra of Ti(OH)4, TiO2-300°C, TiO2-400°C, and TiO2-500°C. ResearchGate. Available at: [Link]
-
(Ti) Titanium NMR. University of Ottawa. Available at: [Link]
-
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of the hydrated titania (TiO 2 ? x H 2 O) obtained by precipitation within the aqueous core of the Ti-(DEHSS) 4 /iso-octane. ResearchGate. Available at: [Link]
-
Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. kchem.org. Available at: [Link]
-
Control and Characterization of Titanium Dioxide Morphology: Applications in Surface Organometallic Chemistry. KAUST Repository. Available at: [Link]
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Organotitanium Chemistry. Baran Lab, Scripps Research. Available at: [Link]
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Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution. PMC, National Institutes of Health. Available at: [Link]
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Synthesis and characterisation of new titanium amino-alkoxides: precursors for the formation of TiO2 materials. Dalton Transactions (RSC Publishing). Available at: [Link]
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DSC & TGA Thermal Analysis.pptx. SlideShare. Available at: [Link]
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Synthesis of TiO2 nanoparticles by hydrolysis and peptization of titanium isopropoxide solution. Semiconductor Physics, Quantum Electronics and Optoelectronics (SPQEO). Available at: [Link]
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Thermal Analysis TGA / DTA. Åbo Akademi University. Available at: [Link]
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Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N. Semantic Scholar. Available at: [Link]
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The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Available at: [Link]
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Quantitative localisation of titanium in the framework of titanium silicalite-1 using anomalous X-ray powder diffraction. PMC, National Institutes of Health. Available at: [Link]
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X-ray diffraction for phase identification in Ti-based alloys: Benefits and limitations. ScienceDirect. Available at: [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
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Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. MDPI. Available at: [Link]
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SYNTHESIS OF TiO2–SiO2 FROM TETRA-N-BUTYL ORTHOTITANATE AND TETRAETHYL ORTHOSILICATE BY THE SOL-GEL METHOD APPLIED AS A COATIN. Universitas Sebelas Maret. Available at: [Link]
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¹H NMR spectra of the reaction mixture of Ti(OBu)4 with PHMS in toluene... ResearchGate. Available at: [Link]
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In Situ Titanium Composites: XRD Study of Secondary Phases Tied to the Processing Conditions and Starting Materials. IntechOpen. Available at: [Link]
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Evolution of Face-Centered Cubic Ti Alloys Transformation by X-ray Diffraction Profile Analysis in Mechanical Alloying. TU Delft Research Portal. Available at: [Link]
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Experimental study of the liquid phase hydrolysis reaction of titanium tetrachloride. IChemE. Available at: [Link]
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Titanium Organometallic Compounds and Their Applications | PDF. Scribd. Available at: [Link]
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Photo-redox reactivity of titanium-oxo clusters: mechanistic insight into a two-electron intramolecular process. Maynooth University. Available at: [Link]
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FT-IR characterization of the surface acidity of different titanium dioxide anatase preparations. Academia.edu. Available at: [Link]
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Structural Characterization and Bioactivity of a Titanium(IV)-Oxo Complex Stabilized by Mandelate Ligands. PMC, National Institutes of Health. Available at: [Link]
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FT-IR spectra of the TiO2 thin films at different precursor... ResearchGate. Available at: [Link]
-
(PDF) FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol. ResearchGate. Available at: [Link]
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The preparation and characterization of a three-dimensional titanium dioxide nanostructure with high surface hydroxyl group density and high performance in water treatment. ResearchGate. Available at: [Link]
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- 17. pepolska.pl [pepolska.pl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Titanium Tetra(2-hydroxyethanolate)
Welcome to the Technical Support Center for the synthesis and optimization of Titanium tetra(2-hydroxyethanolate) (CAS: 14764-55-7)[1][]. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind reaction conditions, providing researchers and drug development professionals with self-validating protocols and mechanistic troubleshooting strategies.
Titanium tetra(2-hydroxyethanolate)—often referred to as a monomeric titanium glycolate complex—is synthesized via the transesterification of titanium alkoxides with excess ethylene glycol (EG)[3][4]. Controlling this reaction is notoriously difficult due to the bidentate nature of EG, which readily forms cross-linked, insoluble polymeric networks[4].
Part 1: Validated Experimental Protocol
To synthesize the discrete tetra-substituted complex rather than a polymeric gel, the reaction must be kinetically and thermodynamically steered using high dilution and continuous byproduct removal[5].
Standard Transesterification Workflow
Objective: Complete substitution of isopropoxide ligands while preventing EG from acting as a bidentate bridging ligand.
-
Inert Preparation: Purge a 3-neck Schlenk flask with Argon. Titanium precursors are highly moisture-sensitive; ambient humidity will immediately initiate hydrolysis[6][7].
-
Solvent/Reactant Heating: Add 500 mL of anhydrous ethylene glycol (EG) to the flask. Heat the EG to 170°C using a temperature-controlled silicone oil bath[3].
-
Precursor Addition (Critical Step): Slowly add 10 mmol of Titanium(IV) isopropoxide (TTIP) dropwise into the heated EG.
-
Causality: Dropwise addition into a massive excess of EG (molar ratio of 1:50 or higher) ensures that the local concentration of EG is overwhelmingly high[5]. This kinetically favors the coordination of four separate EG molecules (mono-deprotonated) before a single EG molecule can bridge two titanium centers[4].
-
-
Byproduct Distillation: Equip the flask with a short-path distillation head.
-
Self-Validating Step: Monitor the vapor temperature. The collection of a distillate at ~82°C confirms the removal of isopropanol. This leverages Le Chatelier's principle to drive the transesterification to completion[4][8]. The reaction is complete when the vapor temperature drops, indicating no more isopropanol is being generated.
-
-
Isolation: Cool the mixture to room temperature. Isolate the resulting precipitate via centrifugation (8000 rpm, 10 min).
-
Purification: Wash the precipitate three times with anhydrous acetonitrile to remove residual unreacted EG[8]. Dry under vacuum at 60°C.
Figure 1: Step-by-step experimental workflow for synthesizing Titanium tetra(2-hydroxyethanolate).
Part 2: Troubleshooting & Mechanistic FAQs
Q1: My product formed a rigid, insoluble white gel instead of discrete microstructures. What went wrong?
A: You likely experienced uncontrolled cross-linking due to a low Ti:EG dilution ratio. Ethylene glycol is a bidentate chelate[4]. If the concentration of titanium is too high, EG will occupy sites on adjacent titanium coordination spheres, bridging them to form a 1-D or 3-D polymeric structure (Titanium dianion glycolate, Ti(OCH2CH2O)2 )[4].
-
Fix: Increase your molar dilution ratio to at least 1:50 (Ti:EG)[5]. High dilution forces EG to act as a monodentate ligand, yielding the desired Ti(OCH2CH2OH)4 complex.
Q2: The isolated powder degraded and changed morphology after a few days on the bench. Why?
A: Titanium glycolate complexes are highly hygroscopic and moisture-sensitive. In a wet air environment, the complex undergoes partial hydrolysis to form TiOx(OCH2CH2O)2−2x(OH)2x⋅xH2O [6][7].
-
Fix: Always store the final product in an argon-filled glovebox. You can validate if hydrolysis has occurred by running an FT-IR scan; a massive broadening of the -OH stretch band at ~3400 cm⁻¹ alongside the appearance of Ti-O-Ti bridging bands indicates water contamination.
Q3: Can I synthesize this complex without using expensive alkoxide precursors like TTIP or TBOT?
A: Yes, through a process known as Oxide One Pot Synthesis (OOPS)[8][9]. You can react inexpensive hydrated titanium dioxide directly with ethylene glycol.
-
Mechanism: This requires a catalyst like triethylenetetramine and must be done at 160°-180°C in a Teflon-lined autoclave or via reactive distillation to continuously remove the generated water[8][9]. While cheaper, this method often yields the polymeric glycolate rather than the discrete tetra-substituted monomer unless EG is in extreme excess.
Q4: I plan to calcine the glycolate complex to form TiO2 . What phase transitions should I expect?
A: Thermolysis of titanium glycolate in air acts as a self-templating route to titanium dioxide. The organic components burn off, and the complex converts to anatase TiO2 between 400°C and 500°C[6][7]. If you increase the calcination temperature above 700°C, it undergoes a phase transformation into the thermodynamically stable rutile TiO2 phase[6][7][8]. Interestingly, calcining under a vacuum at 400°C can yield a rutile TiO2 /Carbon composite, as residual carbon promotes the phase transition at lower temperatures[3].
Part 3: Mechanistic Pathways
Understanding the competing pathways is essential for reaction optimization. The diagram below illustrates how dilution and atmospheric conditions dictate the final molecular structure.
Figure 2: Reaction pathways showing target transesterification versus competing polymerization and hydrolysis.
Part 4: Quantitative Data & Diagnostics
Use the following tables to benchmark your experimental parameters and validate your synthesized compounds analytically.
Table 1: Effect of Reaction Conditions on Product Morphology
| Molar Ratio (Ti:EG) | Reaction Temp (°C) | Dominant Reaction Pathway | Observed Morphology / Outcome |
| 1 : 10 (Low Dilution) | 170°C | Bidentate Chelation / Polymerization | Spheroidal granules / Rigid Gel[5] |
| 1 : 50 (High Dilution) | 170°C | Monodentate Substitution | 1-D Microstructures (8-25 µm length)[5] |
| 1 : 1200 (Extreme) | 110°C - 135°C | Incomplete Transesterification | Amorphous aggregates[5] |
| Oxide One Pot (OOPS) | 160°C - 180°C | Direct Oxide Condensation | Crystalline spirotitanate / Fibers[8][9] |
Table 2: Diagnostic FT-IR Peaks for Self-Validation
To ensure your protocol was successful, perform an FT-IR analysis on the dried powder. The presence of specific stretching vibrations confirms the titanium-glycolate linkages[4][8].
| Wavenumber (cm⁻¹) | Bond Assignment | Diagnostic Significance |
| ~615 - 619 | Ti–O stretching | Confirms the formation of the titanium-oxygen coordination sphere[4][8]. |
| ~1069 - 1080 | C–O–Ti stretching | Confirms successful transesterification and integration of the glycolate ligand[4][8]. |
| ~1220, ~1323 | C–O stretching | Associated with the ethylene glycol backbone[4]. |
| ~3400 (Broad) | O–H stretching | Indicates unreacted terminal hydroxyls (desired for the tetra-complex) or moisture contamination (if excessively broad). |
References
-
Synthesis and properties of titanium glycolate Ti(OCH 2 CH 2 O) 2 - ResearchGate. Available at:[Link]
-
Oxide One Pot Synthesis of a Novel Titanium Glycolate and Its Pyrolysis - Chulalongkorn University. Available at:[Link]
-
Ethylene glycol-mediated synthesis of nanoporous anatase TiO2 rods and rutile TiO2 self-assembly chrysanthemums - arXiv.org. Available at:[Link]
-
Syntheses and Characterization of 1-D Titanium Glycolate microstructures - IJESI. Available at:[Link]
-
Full article: Synthesis and characterization of glycolate precursors to MTiO3 (M = Ni2+, Co2+, Zn2+) - Taylor & Francis. Available at:[Link]
Sources
- 1. 四(2-羟基乙醇酸钛) CAS#: 14764-55-7 [m.chemicalbook.com]
- 3. arxiv.org [arxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ijesi.org [ijesi.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 9. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
Technical Support Center: Optimizing Yield and Purity of Titanium Tetra(2-hydroxyethanolate)
Welcome to the Advanced Materials Technical Support Center. As drug development and materials science increasingly rely on high-purity organometallic precursors, synthesizing Titanium tetra(2-hydroxyethanolate)—often referred to in its oligomeric form as titanium glycolate—demands rigorous control over reaction environments.
This guide is engineered for researchers and application scientists experiencing yield bottlenecks or purity degradation during synthesis. It bypasses basic textbook theory to focus on field-proven causality, thermodynamic control, and self-validating laboratory protocols.
Part 1: Core Troubleshooting & Mechanistic FAQs
Q1: Why does my reaction mixture turn cloudy or precipitate white solids upon precursor addition? The Causality: Titanium(IV) centers are highly electrophilic. Water is a significantly stronger nucleophile than the hydroxyl group of 2-hydroxyethanol (ethylene glycol). Even trace moisture (<50 ppm) in your solvent or atmosphere will outcompete the ligand exchange, initiating rapid, irreversible hydrolysis that forms insoluble titanium dioxide (TiO2) [3]. Self-Validating Solution: Implement a strict visual clarity checkpoint. Before adding your titanium precursor (e.g., Titanium tetraisopropoxide - TTIP), verify solvent dryness using Karl Fischer titration. The reaction must read <10 ppm H2O. If the solution turns turbid upon TTIP addition, moisture has breached your system. Abort the run, re-dry your glassware, and purge your Schlenk line.
Q2: How do I prevent the formation of insoluble polymeric gels and maximize monomeric yield? The Causality: Ethylene glycol acts as a bidentate ligand. If the molar ratio of Ti to ethylene glycol is too low (e.g., the stoichiometric 1:4), the diol molecules will bridge multiple titanium centers rather than chelating a single center. This bridging results in an insoluble polymeric network (titanium glycolate polymer) rather than discrete, processable Titanium tetra(2-hydroxyethanolate) [1]. Self-Validating Solution: Always operate in a massive thermodynamic solvent excess (Ti:EG molar ratio of 1:10 or higher). Monitor the dynamic viscosity of the reaction mixture; a sudden spike in viscosity indicates bridging polymerization. A successful synthesis will remain a free-flowing liquid throughout the exchange phase.
Q3: My final product has a yellowish tint instead of being colorless. What causes this discoloration? The Causality: Yellowing is typically caused by the thermal degradation of the alkoxide bonds or trace oxidation of the organic ligands during the distillation phase. If you are using TiCl4 as a precursor instead of an alkoxide, residual acidic byproducts (HCl) can also catalyze side-reactions that discolor the product [4]. Self-Validating Solution: Keep distillation temperatures strictly below 80°C by utilizing a high-vacuum manifold (<0.1 Torr). If utilizing TiCl4, ensure complete neutralization of the generated HCl gas (e.g., via dry ammonia sparging) until the pH is strictly neutral before attempting product isolation [4].
Q4: NMR analysis shows incomplete conversion and mixed alkoxide impurities. How do I fix this? The Causality: Ligand exchange (transesterification) is a reversible equilibrium process. If the displaced leaving group (e.g., isopropanol or butanol) is not actively removed from the system, the reverse reaction will occur, leaving you with mixed Ti(OR)x(OCH2CH2OH)y species. Self-Validating Solution: Apply Le Chatelier’s principle. Continuously remove the lower-boiling alcohol byproduct via vacuum distillation during the reaction. Measure the volume of the collected distillate; the reaction is only complete when the collected volume matches the theoretical molar equivalents of the leaving group.
Part 2: Quantitative Data & Optimization Parameters
To achieve >98% purity and >85% yield, experimental parameters must be tightly constrained. The following table summarizes the impact of key variables on the synthesis outcome.
| Synthesis Parameter | Sub-optimal Condition | Optimized Condition | Impact on Yield | Impact on Purity |
| Ti:EG Molar Ratio | 1:4 (Stoichiometric) | 1:10 (Excess) | Severe Loss (Gelation) | Low (Polymeric impurities) |
| Solvent Moisture | >50 ppm H2O | <10 ppm H2O | Fails (TiO2 precipitates) | High TiO2 contamination |
| Byproduct Removal | Ambient Pressure | Vacuum Distillation | ~60% (Equilibrium stall) | Mixed alkoxides present |
| Reaction Temp | >100°C | 60°C - 80°C | Moderate Loss | Low (Thermal yellowing) |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology is designed to synthesize high-purity Titanium tetra(2-hydroxyethanolate) from Titanium tetraisopropoxide (TTIP). Every phase includes a built-in validation check to ensure the integrity of the process before proceeding.
Phase 1: Anhydrous Preparation
-
Dry high-purity ethylene glycol (EG) over activated 3Å molecular sieves for a minimum of 48 hours.
-
Validation Check: Extract a 1 mL aliquot and perform Karl Fischer titration. Do not proceed unless the water content is verified to be <10 ppm.
Phase 2: Kinetically Controlled Ligand Exchange
-
In a flame-dried Schlenk flask under a continuous Argon purge, add 10 molar equivalents of the anhydrous EG.
-
Cool the flask to 0°C using an ice bath to suppress initial exothermic side-reactions.
-
Dropwise, add 1 molar equivalent of TTIP under vigorous magnetic stirring.
-
Validation Check: Observe the solution. It must remain perfectly optically transparent. Any localized turbidity indicates moisture contamination or localized bridging polymerization.
Phase 3: Equilibrium Shifting
-
Gradually heat the reaction mixture to 60°C.
-
Apply a moderate vacuum (approx. 40 Torr) to distill off the isopropanol byproduct.
-
Validation Check: Collect the distillate in a graduated cold trap. The ligand exchange is complete only when the volume of collected isopropanol matches the theoretical yield (4 molar equivalents relative to TTIP).
Phase 4: Product Isolation
-
Increase the vacuum to <0.1 Torr and raise the temperature to 80°C to strip the excess, unreacted EG from the product.
-
Validation Check: Analyze the isolated residue via 1H NMR (in CDCl3). The complete absence of a triplet peak at ~3.7 ppm confirms the removal of free EG, validating a product purity of >99%.
Part 4: Mechanistic Workflow Visualization
The following diagram maps the logical workflow of the synthesis, highlighting the critical divergence points where experimental errors (moisture ingress or stoichiometric imbalance) lead to failure states.
Logical workflow and troubleshooting pathways for Titanium tetra(2-hydroxyethanolate) synthesis.
References
- Oxide One Pot Synthesis of a Novel Titanium Glycolate and Its Pyrolysis Chulalongkorn University [1]
- A Self-Templated Approach to TiO2 Microcapsules ACS Nano Letters [2]
- Carbon-Doped TiO2 Nanofiltration Membranes Prepared by Interfacial Reaction of Glycerol with TiCl4 Vapor MDPI [3]
- Method for synthesizing PET polyester chips by using titanium catalyst Google P
Identifying and minimizing side reactions in Titanium tetra(2-hydroxyethanolate) synthesis
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for the synthesis of titanium tetra(2-hydroxyethanolate), also known as titanium(IV) (triethanolaminato)isopropoxide when synthesized from titanium isopropoxide and triethanolamine. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile titanium complex in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize common side reactions, ensuring a high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this titanium complex?
The most common and efficient synthesis involves an alcohol exchange reaction (transesterification) between a titanium alkoxide, such as titanium(IV) isopropoxide (TTIP), and triethanolamine (TEA). In this reaction, the three hydroxyl groups and the nitrogen atom of the TEA molecule chelate the titanium center, displacing the original alkoxide groups (isopropoxide in this case).[1] The displaced isopropoxide groups are removed as isopropanol.
Q2: Why is a dry, inert atmosphere crucial for this synthesis?
Titanium alkoxides are extremely sensitive to moisture.[2][3] The titanium center is highly electrophilic and readily reacts with water in an irreversible hydrolysis reaction. This leads to the formation of titanium-oxo-titanium (Ti-O-Ti) bridges, resulting in the formation of oligomeric or polymeric species.[3][4] These species are often insoluble and will precipitate from the reaction mixture, appearing as a white solid or gel. This side reaction significantly reduces the yield of the desired chelated product and complicates purification. Therefore, all glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the ideal stoichiometry for the reaction?
The reaction is typically performed with a 1:1 molar ratio of titanium alkoxide to triethanolamine. However, some protocols suggest using a slight excess of triethanolamine to ensure the complete conversion of the titanium alkoxide. Using a large excess of the titanium precursor can lead to incomplete chelation and a mixture of products.
Q4: How can I confirm the successful synthesis of the target compound?
Several analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure. The spectra should show peaks corresponding to the chelated triethanolamine ligand and the remaining isopropoxy group, with shifts indicative of coordination to the titanium center.[1][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the alcohol exchange and chelation by showing the disappearance of the O-H stretch from free triethanolamine and the appearance of new bands corresponding to the Ti-O-C bonds of the chelated structure.[1][6]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product and confirm its identity.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: A white precipitate or gel forms immediately upon adding reagents.
| Probable Cause | Explanation | Solution |
| Moisture Contamination | This is the most common cause. Titanium alkoxides hydrolyze rapidly in the presence of water to form insoluble titanium oxides and hydroxides (Ti-O-Ti polymers).[2][3][4] | 1. Rigorous Drying: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under a stream of inert gas. 2. Anhydrous Reagents: Use anhydrous grade solvents and ensure the triethanolamine is dry. If necessary, dry triethanolamine over molecular sieves. 3. Inert Atmosphere: Perform the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon using Schlenk line techniques. |
| Reaction Temperature Too High | If the addition of triethanolamine to the titanium alkoxide is too fast, the exothermic reaction can cause localized heating. High temperatures can promote side reactions, including condensation and decomposition. | 1. Controlled Addition: Add the triethanolamine dropwise to the stirred titanium alkoxide solution. 2. External Cooling: Use an ice bath to maintain a low and consistent reaction temperature (e.g., 0-5°C) during the addition. |
Problem 2: The final product is a viscous, dark-colored liquid or solid.
| Probable Cause | Explanation | Solution |
| Thermal Degradation | Prolonged heating at high temperatures during the removal of the isopropanol byproduct can lead to thermal decomposition of the product.[7] | 1. Vacuum Distillation: Remove the isopropanol byproduct under reduced pressure at a moderate temperature (e.g., 40-60°C). This allows for efficient removal without requiring excessive heat. 2. Monitor Temperature: Do not exceed the recommended temperature for the specific titanium complex. |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, unreacted starting materials or partially substituted intermediates may be present, which can discolor upon heating. | 1. Sufficient Reaction Time: Ensure the reaction is stirred for the recommended duration (typically several hours) at room temperature after the initial addition to allow for complete chelation. 2. Stoichiometry Check: Verify the molar ratios of your reactants. |
Problem 3: The product yield is significantly lower than expected.
| Probable Cause | Explanation | Solution |
| Hydrolysis | As mentioned in Problem 1, moisture contamination is a primary cause of yield loss due to the formation of insoluble byproducts.[8] | Review and implement all moisture-exclusion protocols described for Problem 1. |
| Incomplete Alcohol Removal | The reaction is an equilibrium process. If the isopropanol byproduct is not effectively removed, the equilibrium will not be driven towards the product side, leading to an incomplete reaction.[9] | 1. Efficient Removal: Use a rotary evaporator or vacuum distillation setup to thoroughly remove all volatile byproducts. 2. Multiple Solvent Flushes: After the initial removal of isopropanol, adding a dry, inert solvent (like toluene) and re-evaporating can help azeotropically remove the final traces of alcohol. |
| Mechanical Losses | The product is often a viscous liquid, and significant amounts can be lost during transfers between flasks. | 1. Minimize Transfers: Plan the synthesis to minimize the number of times the product is transferred. 2. Solvent Rinsing: When a transfer is necessary, rinse the original flask with a small amount of a suitable anhydrous solvent and add it to the bulk product to recover any adhered material. |
Visualization of Main vs. Side Reaction
The following diagram illustrates the desired chelation pathway versus the detrimental hydrolysis side reaction.
Caption: Desired chelation pathway vs. hydrolysis side reaction.
Detailed Experimental Protocol
This protocol is a general guideline. Researchers should adapt it based on their specific equipment and scale.
Reagents & Equipment:
-
Titanium(IV) isopropoxide (TTIP)
-
Triethanolamine (TEA), anhydrous
-
Anhydrous isopropanol or other suitable solvent (e.g., toluene)
-
Schlenk flask or three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Vacuum pump and rotary evaporator
Procedure:
-
Setup: Assemble the reaction flask, dropping funnel, and condenser (if refluxing) under an inert atmosphere. Ensure all glassware is oven-dried and cooled under vacuum or inert gas.
-
Reagent Preparation: In the main reaction flask, dissolve titanium(IV) isopropoxide in a minimal amount of anhydrous solvent. In the dropping funnel, place a 1:1 molar equivalent of triethanolamine, also diluted in a small amount of anhydrous solvent.
-
Reaction: Cool the stirred TTIP solution in an ice bath. Begin the dropwise addition of the triethanolamine solution to the TTIP solution over 30-60 minutes. A white or yellowish solution is expected to form.
-
Equilibration: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Byproduct Removal: Connect the flask to a rotary evaporator. Remove the solvent and the isopropanol byproduct under reduced pressure. A gentle heating bath (40-60°C) can be used to facilitate removal.
-
Final Product: The final product should be a clear, viscous liquid or a low-melting solid. Store the product under an inert atmosphere to prevent hydrolysis.
Workflow Visualization
Caption: Experimental workflow for synthesis.
References
-
Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Yoldas, B. E. (1986). Hydrolysis of titanium alkoxide and effects of hydrolytic polycondensation parameters. Journal of Materials Science. [Link]
-
Weymann-Schildknetch, S., & Henry, M. (2001). Mechanistic aspects of the hydrolysis and condensation of titanium alkoxides complexed by tripodal ligands. Journal of the Chemical Society, Dalton Transactions. DOI:10.1039/B103398K. [Link]
-
Reaction of Titanium Isopropoxide with Alkanolamines and Association of the Resultant Ti Species. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Hydrolysis of Titanium Alkoxides: Thermochemical, Electron Microscopy, Saxs Studies. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Nawaratna, G., & Fernando, S. D. (2013). Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Park, J.-K., et al. (2003). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. kchem.org. [Link]
-
A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide. (2015). Computational Modelling Group. [Link]
-
Synthesis and characterization of heterobimetallic alkoxide derivatives of titanium containing triethanolaminate ligand. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N. (2021). Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. bkcs.kchem.org [bkcs.kchem.org]
- 4. Mechanistic aspects of the hydrolysis and condensation of titanium alkoxides complexed by tripodal ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Titanium Tetra(2-hydroxyethanolate) Purification
Welcome to the Technical Support Center for Titanium tetra(2-hydroxyethanolate) (CAS: 14764-55-7). This platform is designed for researchers, materials scientists, and drug development professionals handling highly reactive, air-sensitive titanium alkoxide coordination complexes.
Mechanistic Overview
Titanium tetra(2-hydroxyethanolate)—often referred to as titanium ethylene glycolate—is synthesized via the reaction of titanium precursors (like TiCl₄ or titanium isopropoxide) with ethylene glycol. Because the 2-hydroxyethanolate ligands possess both coordinating oxygen atoms and free terminal hydroxyl groups, the molecule is prone to complex oligomerization. The primary challenge in its purification is its extreme susceptibility to nucleophilic attack by water. Even trace moisture leads to rapid hydrolysis and polycondensation into insoluble titanium dioxide (TiO₂) networks[1]. Effective purification requires strict anaerobic techniques and a deep understanding of the thermodynamic vulnerabilities of the Ti-O bond.
Troubleshooting & FAQs
Q1: My crude product is highly viscous and cloudy. How do I remove the cloudiness? A1: Cloudiness (turbidity) in titanium alkoxides almost universally indicates partial hydrolysis to colloidal TiO₂ nanoparticles due to trace moisture exposure[1]. Standard fritted funnels cannot trap these nanoparticles. To remove the cloudiness, dissolve the crude mixture in a strictly anhydrous, non-coordinating solvent (e.g., dry toluene) and perform a Schlenk filtration through a pad of oven-dried Celite. The Celite creates a tortuous path that physically traps the colloidal TiO₂, allowing the soluble titanium complex to pass through.
Q2: Can I purify Titanium tetra(2-hydroxyethanolate) via vacuum distillation? A2: No. Unlike simpler, highly volatile titanium alkoxides, titanium tetra(2-hydroxyethanolate) possesses free terminal hydroxyl groups. Upon heating, these groups undergo intramolecular cyclization or intermolecular cross-linking, releasing ethylene oxide and forming irreversible Ti-O-Ti linkages[2]. Thermal distillation inevitably leads to degradation. Cooling crystallization from a saturated solvent system is the mechanistically sound alternative[3].
Q3: How do I remove unreacted ethylene glycol from the final product without inducing precipitation? A3: Ethylene glycol has a high boiling point and strongly coordinates to the Ti(IV) center. Washing the crystallized product with cold, anhydrous pentane (-20°C) under an argon atmosphere will selectively solubilize the free ethylene glycol while leaving the crystalline titanium complex intact. Subsequent high-vacuum drying (10⁻³ Torr) at ambient temperature removes any residual pentane.
Experimental Workflows & Logic
Anaerobic purification workflow for Titanium tetra(2-hydroxyethanolate).
Diagnostic logic pathway for identifying and resolving moisture contamination.
Step-by-Step Methodology: Anaerobic Recrystallization
This protocol utilizes a self-validating system to ensure the integrity of the air-sensitive complex at every stage.
Prerequisites:
-
All glassware must be oven-dried at 150°C overnight and cooled under vacuum.
-
Solvents (Toluene, Pentane) must be distilled over sodium/benzophenone and degassed via three freeze-pump-thaw cycles.
-
Operations must be conducted on a dual-manifold Schlenk line using high-purity Argon (99.999%).
Step 1: Dissolution and Colloidal Trapping
-
Transfer 10 g of crude Titanium tetra(2-hydroxyethanolate) into a 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous toluene. Stir at room temperature until the bulk solid dissolves. The solution will likely appear turbid.
-
Prepare a Schlenk frit (porosity 3) packed with a 2 cm layer of oven-dried Celite. Wet the Celite pad with 5 mL of dry toluene.
-
Filter the turbid titanium solution through the Celite pad under a slight positive pressure of Argon.
Validation Checkpoint 1: Withdraw a 0.5 mL aliquot of the filtrate via a gas-tight syringe and inject it into a sealed vial containing 2 mL of anhydrous hexane. If the solution remains optically clear for 5 minutes, colloidal TiO₂ has been successfully removed. If turbidity appears, the Celite pad was compromised; repeat the filtration.
Step 2: Cooling Crystallization
-
Concentrate the clear filtrate under vacuum to approximately 50% of its original volume.
-
Slowly layer 20 mL of anhydrous pentane onto the toluene solution to decrease the solubility of the titanium complex[3].
-
Transfer the flask to a -20°C freezer (housed within a glovebox or sealed tightly under Argon) for 24 hours to induce crystallization.
Step 3: Washing and Isolation
-
Decant the supernatant liquid via a cannula transfer.
-
Wash the resulting white crystals with 2 x 15 mL of pre-chilled (-20°C) anhydrous pentane to extract unreacted ethylene glycol.
-
Dry the crystals under high vacuum (10⁻³ Torr) for 4 hours at room temperature.
Validation Checkpoint 2: Perform ¹H NMR in C₆D₆. The absence of a sharp singlet at ~3.7 ppm confirms the complete removal of free ethylene glycol.
Quantitative Data: Impurity Profiling
| Impurity | Causality / Source | Analytical Detection | Quantitative Threshold | Corrective Action |
| Colloidal TiO₂ | Moisture-induced hydrolysis | DLS (Dynamic Light Scattering) | > 5 nm particle size | Celite filtration under Argon |
| Free Ethylene Glycol | Incomplete substitution | ¹H NMR (δ 3.7 ppm in C₆D₆) | > 0.5 mol% | Cold pentane wash (-20°C) |
| Chloride (Cl⁻) | Unreacted TiCl₄ precursor | Ion Chromatography (IC) | < 10 ppm | Repeated crystallization |
| Ti-O-Ti Oligomers | Thermal degradation | Gel Permeation Chromatography | > 2% peak area | Avoid heating > 60°C |
References
-
Title: Sol–gel reactions of titanium alkoxides and water: influence of pH and alkoxy group on cluster formation and properties Source: Aalborg Universitets forskningsportal URL: 1
-
Title: Origin of Instability of Titanicone Grown by Molecular Layer Deposition Using TiCl4 and Ethylene Glycol (Chemistry of Materials Vol. 36 No. 1) Source: ACS Publications URL: 2
-
Title: WO2018023491A1 - Method for recovering titanium (halo) alkoxide from a waste liquid Source: Google Patents URL: 3
Sources
Technical Support Center: Controlling TiO2 Particle Size from Titanium Tetra(2-hydroxyethanolate)
Welcome to the technical support center for the synthesis of titanium dioxide (TiO₂) nanoparticles using titanium tetra(2-hydroxyethanolate) as a precursor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during experimental work, with a core emphasis on controlling particle size.
I. Foundational Principles of TiO₂ Nanoparticle Synthesis
The synthesis of TiO₂ nanoparticles from titanium tetra(2-hydroxyethanolate), an alkoxide precursor, is typically achieved through a sol-gel process. This process fundamentally involves two key chemical reactions: hydrolysis and condensation.[1][2][3] The size and properties of the final TiO₂ nanoparticles are critically dependent on the rates of these reactions.[4][5]
1. Hydrolysis: The titanium alkoxide precursor reacts with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH).
2. Condensation: The hydroxylated titanium species then undergo condensation reactions to form Ti-O-Ti bridges, which ultimately grow into a three-dimensional network of TiO₂.[3]
Controlling the particle size, therefore, boils down to manipulating the kinetics of these hydrolysis and condensation steps. Rapid hydrolysis and condensation often lead to the formation of large, agglomerated particles, while controlled reaction rates favor the formation of smaller, well-dispersed nanoparticles.[6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: My TiO₂ particles are too large and/or heavily agglomerated. How can I reduce the particle size and improve dispersion?
This is one of the most common challenges in TiO₂ nanoparticle synthesis. Large and agglomerated particles often result from uncontrolled, rapid hydrolysis and condensation reactions.
Underlying Causes & Solutions:
-
High Water Concentration: An excess of water leads to a burst of nucleation and rapid, uncontrolled particle growth.[7]
-
Solution: Carefully control the water-to-precursor molar ratio (Rw). A lower Rw value generally slows down the hydrolysis rate, allowing for more controlled particle growth.[7][8] It is recommended to start with a systematic variation of the Rw to find the optimal ratio for your desired particle size.
-
-
Rapid Precursor Addition: Adding the titanium precursor too quickly to the reaction mixture can create localized areas of high concentration, leading to rapid, heterogeneous nucleation and growth.
-
Solution: Employ a dropwise addition of the titanium tetra(2-hydroxyethanolate) solution to the reaction medium under vigorous stirring. This ensures a more homogeneous distribution of the precursor and a more uniform reaction rate.
-
-
Inadequate Mixing: Insufficient agitation can lead to concentration gradients within the reaction vessel, resulting in non-uniform particle growth and agglomeration.
-
Solution: Ensure continuous and vigorous stirring throughout the synthesis process to maintain a homogeneous reaction environment.
-
-
Absence of a Stabilizing Agent: Without a capping agent, newly formed nanoparticles can easily aggregate to minimize their surface energy.
-
Solution: Introduce a surfactant or a capping agent to the reaction mixture. Surfactants adsorb onto the surface of the growing nanoparticles, providing steric or electrostatic repulsion that prevents agglomeration.[9][10] Common choices include cationic surfactants like Cetyltrimethylammonium Bromide (CTAB), anionic surfactants like Sodium Dodecyl Sulfate (SDS), and non-ionic surfactants like Triton X-100 or Polyethylene Glycol (PEG).[11][12] The choice and concentration of the surfactant can significantly influence the final particle size.[11][12]
-
Q2: The particle size distribution of my TiO₂ nanoparticles is very broad. How can I achieve a more monodisperse sample?
A broad particle size distribution indicates that nucleation and growth are not well-separated or that secondary nucleation is occurring.
Underlying Causes & Solutions:
-
Overlapping Nucleation and Growth: If the nucleation phase is not short and distinct, new particles will continue to form while existing ones are growing, leading to a wide range of particle sizes.
-
Solution: Aim for a rapid "burst" of nucleation followed by a slower, controlled growth phase. This can often be achieved by carefully controlling the reaction temperature and the rate of precursor addition. A rapid initial heating followed by a lower, constant temperature for the growth phase can be effective.
-
-
Ostwald Ripening: Over extended reaction times, larger particles can grow at the expense of smaller ones, which dissolve and redeposit onto the larger particles.
-
Solution: Optimize the reaction time. Monitor the particle size evolution over time using techniques like Dynamic Light Scattering (DLS) to determine the point at which the desired size is reached and further growth or ripening becomes significant. Quenching the reaction at the optimal time can help preserve a narrower size distribution.
-
Q3: I am observing different crystalline phases (Anatase, Rutile, Brookite) in my product. How can I control the crystal structure?
The crystalline phase of TiO₂ is a critical parameter that influences its properties. The formation of a specific phase is highly dependent on the synthesis conditions.
Underlying Causes & Solutions:
-
pH of the Reaction Medium: The pH of the solution plays a crucial role in determining the resulting crystal structure.[13][14]
-
Calcination Temperature: Post-synthesis heat treatment (calcination) is often used to crystallize the as-synthesized amorphous TiO₂ and can induce phase transformations.
-
Solution:
-
Lower Calcination Temperatures (e.g., 400-500 °C): Typically yield the anatase phase.[15][16]
-
Higher Calcination Temperatures (e.g., >600 °C): Promote the transformation from anatase to the more thermodynamically stable rutile phase.[17] The exact transformation temperature can be influenced by factors such as particle size and the presence of impurities.
-
-
Experimental Workflow for Particle Size Control
The following diagram illustrates a general workflow for troubleshooting and optimizing the particle size of TiO₂ synthesized from titanium tetra(2-hydroxyethanolate).
Caption: Troubleshooting workflow for TiO₂ particle size control.
III. Frequently Asked Questions (FAQs)
Q: What is the role of the solvent in the synthesis of TiO₂ nanoparticles?
A: The solvent plays a critical role in several ways. Firstly, it acts as a medium for the reaction and helps to control the concentration of the reactants. Secondly, the choice of solvent can influence the hydrolysis and condensation rates. For instance, using an alcohol as a co-solvent can moderate the reactivity of the titanium precursor. The polarity and viscosity of the solvent can also affect particle growth and stability.
Q: How does the reaction temperature affect the final particle size?
A: The effect of temperature can be complex. Generally, higher temperatures increase the rates of both hydrolysis and condensation, which can lead to larger particles if not carefully controlled. However, some studies have shown that within a certain range, increasing the temperature can lead to smaller particles, possibly due to an increase in the nucleation rate relative to the growth rate.[7] It is crucial to empirically determine the optimal temperature for your specific system and desired outcome.
Q: Can I control the particle size by adjusting the precursor concentration?
A: Yes, the precursor concentration is another important parameter. Higher precursor concentrations can lead to an increased number of nuclei, which, if the amount of other reactants is limited, can result in smaller final particle sizes.[18] However, very high concentrations can also lead to increased agglomeration.[18] As with other parameters, optimization is key.
Q: What characterization techniques are essential for analyzing the synthesized TiO₂ nanoparticles?
A: A combination of techniques is necessary for a comprehensive analysis:
-
Transmission Electron Microscopy (TEM): Provides direct visualization of particle size, shape, and morphology.[9][15][19]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and provides information on the particle size distribution in a suspension.
-
X-ray Diffraction (XRD): Determines the crystalline phase (anatase, rutile, or brookite) and can be used to estimate the crystallite size using the Scherrer equation.[11][13][20]
-
Brunauer-Emmett-Teller (BET) analysis: Measures the specific surface area of the nanoparticles, which is inversely related to the particle size.[9]
Quantitative Data Summary: Influence of Key Parameters on TiO₂ Particle Size
| Parameter | General Trend for Decreasing Particle Size | Key Considerations |
| Water/Precursor Ratio (Rw) | Decrease | Slower hydrolysis and condensation rates.[7][8] |
| pH | Dependent on the specific pH range and system | Acidic pH can lead to smaller or larger particles depending on the conditions.[21][22] |
| Temperature | Often, lower temperatures | Slower reaction kinetics, allowing for more controlled growth.[7] |
| Precursor Concentration | Increase (up to a point) | Higher nucleation density can lead to smaller particles.[18] |
| Surfactant Concentration | Increase | Enhanced stabilization prevents agglomeration.[9][11][12] |
Step-by-Step Protocol: General Synthesis of TiO₂ Nanoparticles with Particle Size Control
This protocol provides a general framework. Specific concentrations, volumes, and times should be optimized for your desired particle size.
-
Preparation of the Reaction Medium:
-
In a three-neck flask equipped with a condenser and a magnetic stirrer, prepare a solution of deionized water and a suitable solvent (e.g., ethanol).
-
If using a surfactant, dissolve it in this solution.
-
Adjust the pH of the solution using an acid (e.g., HCl or HNO₃) or a base (e.g., NH₄OH) as required.[1]
-
-
Precursor Solution Preparation:
-
In a separate beaker, dissolve the titanium tetra(2-hydroxyethanolate) in a suitable solvent (e.g., ethanol).
-
-
Reaction:
-
Heat the reaction medium to the desired temperature under vigorous stirring.
-
Slowly add the precursor solution dropwise to the heated reaction medium.
-
Allow the reaction to proceed for a specific duration (e.g., 2-24 hours) while maintaining the temperature and stirring.
-
-
Particle Recovery and Purification:
-
Cool the resulting suspension to room temperature.
-
Separate the TiO₂ nanoparticles by centrifugation.
-
Wash the particles several times with deionized water and ethanol to remove unreacted precursors and by-products.
-
-
Drying and Calcination:
-
Dry the purified nanoparticles in an oven at a low temperature (e.g., 60-80 °C).
-
If crystallization is required, calcine the dried powder in a furnace at a specific temperature and duration to obtain the desired crystalline phase.[15]
-
Logical Relationship Diagram for Synthesis Parameters
Caption: Interplay of parameters in TiO₂ nanoparticle synthesis.
IV. References
-
Frontiers. (n.d.). Influence of surfactant on sol-gel-prepared TiO2: characterization and photocatalytic dye degradation in water. Retrieved from [Link]
-
AZoM. (2010, December 27). Influence of Surfactants on the Synthesis of TiO 2 Nanoparticles. Retrieved from [Link]
-
Elsevier. (2012, May 1). Effects of the pH of Initial Solution on Hydrothermally Synthesized TiO2 Nanoparticles. Retrieved from [Link]
-
URF Publishers. (2017, December 15). The Effect of Surfactants on the Stability of TiO2 Aqueous Suspension. Retrieved from [Link]
-
International Journal of Current Research and Academic Review. (2023, June 20). Effect of pH on the morphology of TiO2 nanostructures. Retrieved from [Link]
-
PMC. (n.d.). Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property. Retrieved from [Link]
-
DergiPark. (2021, March 7). EFFECT OF DIFFERENT SURFACTANS ON THE FORMATION AND MORPHOLOGY OF TiO2. Retrieved from [Link]
-
MDPI. (2017, October 20). Synthesis and Characterization of TiO 2 Nanoparticles for the Reduction of Water Pollutants. Retrieved from [Link]
-
CORE. (n.d.). Effect of pH on TiO2 nanoparticles via sol gel method. Retrieved from [Link]
-
ResearchGate. (2020, June 13). Investigation of the role of pH on structural and morphological properties of titanium dioxide nanoparticles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Adjusting the charging behavior of TiO2 with basic surfactants in an apolar medium for electrophoretic displays. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014, January 30). Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method. Retrieved from [Link]
-
ResearchGate. (2024, February 29). Synthesis and Characterization of TiO 2 Nanoparticles. Retrieved from [Link]
-
Journal of Environmental Nanotechnology. (2026, February 1). Synthesis, Structural and Optical Characterization of TiO2 Nanoparticles and its Assessment to Cytotoxicity Activity. Retrieved from [Link]
-
STM Journals. (2023, June 27). Preparation And Characterization Of TiO2 Nanoparticles By Green Method. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Control of the size and shape of TiO2 nanoparticles in restricted media. Retrieved from [Link]
-
Acta Phys. -Chim. Sin. (n.d.). Preparation of the Size-Controlled TiO 2 with Spherical Morphology. Retrieved from [Link]
-
ACS Publications. (2021, November 15). Solution-Phase Synthesis of Titanium Dioxide Nanoparticles and Nanocrystals. Retrieved from [Link]
-
Semiconductor Physics, Quantum Electronics & Optoelectronics. (n.d.). Synthesis of TiO2 nanoparticles by hydrolysis and peptization of titanium isopropoxide solution. Retrieved from [Link]
-
Moodle@Units. (2014, July 8). Solution-Phase Synthesis of Titanium Dioxide Nanoparticles and Nanocrystals. Retrieved from [Link]
-
Wiley-VCH. (2025, September 19). 1 Selective Synthesis of TiO2 Nanoparticles. Retrieved from [Link]
-
PMC. (n.d.). Polymorphic control in titanium dioxide particles. Retrieved from [Link]
-
Sabanci University Research Database. (n.d.). Synthesis of TiO2 Nanoparticles by Sol-Gel and Sonochemical Combination. Retrieved from [Link]
-
Preprints.org. (2025, August 20). A Review: Factors Affecting Particle Size of TiO2 Nanoparticles Prepared by Sol-Gel Method and Their Use in Biology[v1]. Retrieved from [Link]
-
SciSpace. (n.d.). Synthetic Methods for Titanium Dioxide Nanoparticles. Retrieved from [Link]
-
Semantic Scholar. (2021, November 1). [PDF] A study on the synthesis of coarse TiO2 powder with controlled particle sizes and morphology via hydrolysis. Retrieved from [Link]
-
Aalborg University's Research Portal. (2009, December 22). Sol–gel reactions of titanium alkoxides and water: influence of pH and alkoxy group on cluster formation and properties of. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Novel Preparation of High Surface Area TiO2 Nanoparticles from Alkoxide Precursor and Using Active Carbon as Additive | Request PDF. Retrieved from [Link]
-
Preprints.org. (2025, August 21). A Review: Factors Affecting Particle Size of TiO2 Nanoparticles Prepared by Sol- Gel Method and Their Use in. Retrieved from [Link]
-
Chiang Mai University. (2016, January 13). SYNTHESIS AND CHARACTERIZATION OF TiO2 NANOPOWDERS FOR FABRICATION OF DYE SENSITIZED SOLAR CELLS. Retrieved from [Link]
-
Google Patents. (n.d.). CN113227463A - Synthesis, capping and dispersion of TiO2 nanocrystals. Retrieved from
-
MDPI. (2023, November 10). Particle Formation Mechanism of TiCl4 Hydrolysis to Prepare Nano TiO2. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018, December 3). THE SOLVENT ROLE ON THE HYDROLYSIS-CONDENSATION PROCESSES AND OBTAINING OF TiO2 NANOPOWDERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of TiO2 Nanoparticles by Hydrolysis and Peptization of Titanium Isopropoxide Solution. Retrieved from [Link]
Sources
- 1. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 2. scispace.com [scispace.com]
- 3. vbn.aau.dk [vbn.aau.dk]
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- 9. Frontiers | Influence of surfactant on sol-gel-prepared TiO2: characterization and photocatalytic dye degradation in water [frontiersin.org]
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- 15. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
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- 17. Synthesis, Structural and Optical Characterization of TiO2 Nanoparticles and its Assessment to Cytotoxicity Activity | Journal of Environmental Nanotechnology [nanoient.org]
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- 21. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
Common experimental errors when working with Titanium tetra(2-hydroxyethanolate)
Welcome to the Technical Support Center for Titanium tetra(2-hydroxyethanolate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Titanium tetra(2-hydroxyethanolate) and what are its primary applications?
Titanium tetra(2-hydroxyethanolate) (CAS No. 14764-55-7) is a metal-organic compound where a central titanium atom is coordinated to four 2-hydroxyethanolate ligands.[] Like other titanium alkoxides, it is a precursor for the synthesis of titanium dioxide (TiO2) nanomaterials through sol-gel processes. These materials have a wide range of applications, including in photocatalysis, as pigments, in semiconductors, and for creating antireflection coatings.[2][3]
Q2: What are the key safety precautions when handling Titanium tetra(2-hydroxyethanolate)?
Titanium tetra(2-hydroxyethanolate) and related titanium alkoxides are flammable liquids and vapors.[4][5] They are also known to cause skin and serious eye irritation.[4][6] It is crucial to handle this compound in a well-ventilated area, preferably under a fume hood, and to wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye/face protection.[4][6] The compound is sensitive to air and moisture, so it should be stored in a tightly closed container in a dry and cool place, often under an inert atmosphere.[4][7]
Q3: Why is my solution of Titanium tetra(2-hydroxyethanolate) turning cloudy or forming a precipitate over time, even without the addition of water?
This is a common issue related to the compound's high reactivity. Titanium alkoxides are extremely sensitive to moisture.[8] The cloudiness or precipitation you are observing is likely due to unintentional hydrolysis and condensation caused by exposure to atmospheric moisture. To prevent this, it is imperative to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and glassware.[7][8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Immediate formation of a white precipitate upon adding water.
Q: I was attempting a sol-gel synthesis, and as soon as I added water to my Titanium tetra(2-hydroxyethanolate) solution, a dense white precipitate crashed out. What went wrong?
A: The immediate formation of a white precipitate, which is likely amorphous titanium dioxide, indicates an uncontrolled and extremely rapid hydrolysis and condensation reaction.[9] Titanium alkoxides are highly reactive with water, and this is a classic sign that the reaction rate was too fast.
Root Causes and Solutions:
-
High Water Concentration: The molar ratio of water to the titanium precursor is a critical parameter. A high ratio will lead to rapid precipitation.
-
Solution: Carefully control the water-to-alkoxide ratio (R-ratio). For the synthesis of nanoparticles, R-ratios are often kept low, in the range of 1 to 4.[9]
-
-
Rapid Addition of Water: Adding water too quickly creates localized areas of high water concentration, triggering rapid precipitation.
-
Solution: Add the water dropwise while vigorously stirring the solution. A syringe pump can provide excellent control over the addition rate.
-
-
Reaction Temperature: Higher temperatures increase the rate of hydrolysis.
-
Solution: Conduct the hydrolysis at a lower temperature, for example, in an ice bath, to slow down the reaction kinetics.[9]
-
-
Solvent Effects: The choice of solvent can influence the reaction rate.
-
Solution: Diluting the water in the parent alcohol (in this case, 2-hydroxyethanol) before adding it to the titanium precursor solution can help to moderate the reaction.[9]
-
Problem 2: The resulting sol is unstable and gels or precipitates quickly.
Q: I managed to avoid immediate precipitation, but my sol is cloudy and turns into a gel or precipitates within a short period. How can I create a stable, transparent sol?
A: An unstable sol suggests that while the initial hydrolysis was not explosive, the subsequent condensation reactions are proceeding too quickly, leading to the rapid formation of large, insoluble particles.
Strategies for Stabilization:
-
Acid Catalysis: The pH of the reaction medium has a significant impact on the relative rates of hydrolysis and condensation.
-
Solution: Introduce an acid catalyst, such as hydrochloric acid (HCl) or nitric acid (HNO₃), to the water before adding it to the alkoxide solution. An acidic environment (pH 1-3) tends to slow down the condensation rate, favoring the formation of more linear and less branched polymers, which results in a more stable sol.[9][10]
-
-
Chelating Agents: These can be used to modify the titanium precursor and reduce its reactivity.
-
Solution: Add a chelating agent, like acetylacetone (acac), to the titanium precursor solution before hydrolysis. The chelating agent will replace some of the alkoxy groups, forming a more stable complex that hydrolyzes more slowly, allowing for better control over particle growth.[9]
-
Problem 3: The properties of my final TiO2 material are not consistent between batches.
Q: I am following the same procedure, but the particle size and surface area of my synthesized TiO2 vary significantly from one experiment to the next. What could be causing this variability?
A: Reproducibility issues in sol-gel synthesis often stem from subtle variations in experimental conditions that have a large impact on the reaction kinetics.
Key Parameters for Consistency:
| Parameter | Recommendation | Rationale |
| Precursor Purity | Use a high-purity precursor from a reliable source. | Impurities can act as nucleation sites or catalysts, altering the reaction pathway. |
| Solvent Purity | Use anhydrous solvents. | Even small amounts of water in the solvent can initiate premature hydrolysis. |
| Atmosphere | Work under a dry, inert atmosphere (e.g., nitrogen or argon). | Prevents uncontrolled reactions with atmospheric moisture.[8] |
| Temperature Control | Maintain a constant temperature throughout the reaction. | Hydrolysis and condensation rates are highly temperature-dependent.[11] |
| Stirring Rate | Use a consistent and vigorous stirring rate. | Ensures homogeneous mixing and prevents localized high concentrations of reactants. |
| Aging Process | Control the aging time and temperature of the sol. | The properties of the gel and the final material can change during aging.[9] |
Experimental Protocols
Protocol 1: Safe Handling and Storage of Titanium Tetra(2-hydroxyethanolate)
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4][7] Keep the container tightly sealed. For long-term storage, consider storing under an inert atmosphere.
-
Handling:
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations.[6]
Protocol 2: Controlled Hydrolysis for the Synthesis of a Stable TiO2 Sol
This protocol provides a general framework for a controlled sol-gel synthesis. The exact ratios and timings may need to be optimized for your specific application.
-
Preparation of Solution A (Titanium Precursor):
-
In a dry, three-neck flask under an inert atmosphere, add the desired amount of Titanium tetra(2-hydroxyethanolate).
-
If using a chelating agent (e.g., acetylacetone), add it to the precursor and stir for 30 minutes.
-
Dilute the precursor with a dry solvent (e.g., ethanol or isopropanol).
-
-
Preparation of Solution B (Hydrolysis Solution):
-
In a separate dry beaker, mix the required amount of deionized water with the same solvent used for the precursor.
-
If using an acid catalyst, add the acid to the water/solvent mixture and stir.
-
-
Hydrolysis:
-
Place the flask containing Solution A in a temperature-controlled bath (e.g., an ice bath).
-
Begin vigorous stirring of Solution A.
-
Add Solution B to Solution A dropwise using a syringe pump over a period of 1-2 hours.
-
-
Aging:
-
After the complete addition of Solution B, allow the resulting sol to stir at a constant temperature for a specified period (e.g., 1-24 hours) to allow for the completion of hydrolysis and condensation reactions.
-
Visualizing the Sol-Gel Process
The sol-gel process for titanium alkoxides can be broadly categorized into two main stages: hydrolysis and condensation.
Caption: Simplified reaction pathway for the hydrolysis and condensation of a titanium alkoxide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in sol-gel synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Sol-Gel Synthesis of Titania via Titanium Ethoxide Hydrolysis.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Chen, L., et al. (2020, September 16). Kinetics for the hydrolysis of Ti(OC3H7)4: A molecular dynamics simulation study. Stanford University.
- Jørgensen, S., et al. (2009, December 22). Sol–gel reactions of titanium alkoxides and water: influence of pH and alkoxy group on cluster formation and properties of. Aalborg University's research portal.
- Dhahri, J., et al. (2016, August 9). Sol–Gel Chemistry of Titanium Alkoxide toward HF: Impacts of Reaction Parameters. ACS Publications.
- Bachvarova-Nedelcheva, A., et al. (2018, December 3). THE SOLVENT ROLE ON THE HYDROLYSIS-CONDENSATION PROCESSES AND OBTAINING OF TiO2 NANOPOWDERS. Journal of Chemical Technology and Metallurgy.
- Dhahri, J., et al. (2016, August 24). Sol–Gel Chemistry of Titanium Alkoxide toward HF: Impacts of Reaction Parameters. SciSpace.
- OU College of Dentistry. (2021, October 2). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet.
- Gelest, Inc. (n.d.). Applications of Metal-Organic Titanium Compounds.
- PPG. (2025, February 16). Safety Data Sheet.
- Sisco Research Laboratories Pvt. Ltd. (n.d.). Titanium Tetraisopropoxide Material Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Lee, S., et al. (n.d.). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. kchem.org.
- Bretti, C., et al. (n.d.). Titanium(IV) hydrolysis constants. NECTAR COST.
- BOC Sciences. (n.d.). Titanium tetra(2-hydroxyethanolate).
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Validation & Comparative
Comparative analysis of catalytic activity of different titanium alkoxides
Comparative Analysis of Catalytic Activity: Titanium Alkoxides in Esterification and Transesterification
Titanium(IV) alkoxides are cornerstone Lewis acid catalysts in organic synthesis, heavily relied upon for esterification, transesterification, and ring-opening polymerizations. Unlike strong Brønsted acids (e.g., sulfuric acid) which often induce unwanted side reactions like etherification or alkene formation, titanium alkoxides offer high selectivity and operate under milder conditions. However, the choice of the specific alkoxide ligand—whether isopropoxide, butoxide, or ethoxide—profoundly influences the catalyst's steric profile, electronic properties, and hydrolytic stability.
As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of Titanium Tetraisopropoxide (TTIP), Titanium Tetrabutoxide (TBT), and Titanium Tetraethoxide (TEOT). This analysis equips researchers and drug development professionals with the mechanistic insights needed to rationally select and optimize catalytic workflows.
Mechanistic Grounding: Beyond Simple Lewis Acidity
The catalytic prowess of titanium alkoxides stems from their amphoteric nature. While often exclusively viewed as Lewis acids, the highly electrophilic Ti(IV) center coordinates with the carbonyl oxygen of the ester or carboxylic acid to increase its electrophilicity, while the alkoxide ligands simultaneously act as Brønsted bases, facilitating proton transfer during the nucleophilic attack of the alcohol[1].
Because ligand exchange is rapid, the initial titanium alkoxide is technically a precatalyst. The true active species in solution is a dynamic mixture of mixed alkoxides. Therefore, the steric bulk of the initial ligands dictates the rate of this initial exchange, the stabilization of transition states, and the stability of the precatalyst against atmospheric moisture[1].
Catalytic cycle of Titanium Alkoxide highlighting the amphoteric mechanism.
Comparative Performance Analysis
1. Titanium Tetraisopropoxide (TTIP / TIS)
-
Profile: Features branched isopropoxide ligands. It is highly reactive but exceptionally sensitive to moisture, rapidly hydrolyzing to form oligomeric Ti-O-Ti networks or precipitating as TiO₂.
-
Catalytic Activity: Exhibits superior activity in rapid transesterifications. For example, in the transesterification of monoolein, TTIP demonstrated >99% ester yields, following second-order kinetics with respect to the alcohol[2]. In poly(ethylene vanillate) (PEV) synthesis, TTIP achieved 80-85% conversion, significantly outperforming traditional antimony trioxide catalysts[3].
-
Ideal Use Case: Anhydrous transesterifications and phase-transforming catalysis, where controlled condensation polymerization allows the spent liquid catalyst to be removed as a heterogeneous solid post-reaction[2].
2. Titanium Tetrabutoxide (TBT / TNBT)
-
Profile: Features linear, longer-chain butoxide ligands. The increased lipophilicity enhances its solubility in higher molecular weight substrates (e.g., long-chain fatty acids, polymer melts).
-
Catalytic Activity: Slightly less reactive than TTIP due to the steric hindrance and electron-donating nature of the butyl chains, but it compensates with a wider operational window due to better hydrolytic stability. It is the industrial standard for synthesizing polyesters like polybutylene succinate (PBS)[4] and poly(ethylene terephthalate) (PET)[5].
-
Ideal Use Case: High-temperature polycondensations and esterifications involving bulky, viscous, or highly hydrophobic substrates.
3. Titanium Tetraethoxide (TEOT)
-
Profile: Features small ethoxide ligands. Highly Lewis acidic and sterically unhindered.
-
Catalytic Activity: Extremely fast reaction rates in transesterification. However, its practical utility is often limited by its extreme moisture sensitivity, leading to rapid deactivation if substrates and solvents are not rigorously dried[6].
-
Ideal Use Case: Specialized, strictly anhydrous small-molecule syntheses where maximum Lewis acidity is required and side reactions from strong Brønsted acids must be avoided[6].
Quantitative Data Summary
| Catalyst | Ligand Structure | Relative Lewis Acidity | Hydrolytic Stability | Typical Conversion Rate | Primary Application |
| TEOT | Linear, C2 | High | Very Low | >95% (Strictly anhydrous)[6] | Specialty ester synthesis |
| TTIP | Branched, C3 | Very High | Low | 80-99%[2][3] | Phase-transforming transesterification |
| TBT | Linear, C4 | Moderate | Moderate | 80-85%[3] | Polymerization (PBS, PET, PEV)[4][5] |
Experimental Protocol: Self-Validating Workflow for Catalyst Evaluation
To objectively compare the catalytic activity (Turnover Frequency, TOF) of TTIP vs. TBT, a standardized transesterification of a model substrate must be conducted under strict Schlenk conditions to eliminate moisture-induced variables.
Objective: Determine the initial rate kinetics and TOF of titanium alkoxides. Materials: Benzyl alcohol (anhydrous, 99.8%), Ethyl acetate (anhydrous, 99.8%), TTIP/TBT (distilled under vacuum), Dodecane (internal standard).
Step-by-Step Methodology & Causality:
-
Preparation of the Reaction Matrix: In a flame-dried Schlenk flask under an argon atmosphere, combine 10.0 mmol of benzyl alcohol, 50.0 mmol of ethyl acetate, and 1.0 mmol of dodecane.
-
Causality: Using ethyl acetate as both reactant and solvent drives the equilibrium toward the product (benzyl acetate) via Le Chatelier's principle. Argon prevents premature catalyst hydrolysis.
-
-
Thermal Equilibration: Heat the mixture to 70°C using a precisely controlled oil bath.
-
Catalyst Injection (Time Zero): Inject 0.1 mmol (1 mol%) of the chosen titanium alkoxide (TTIP or TBT) via a gas-tight microsyringe.
-
Causality: Injecting the catalyst after thermal equilibration ensures a stable thermal profile, establishing a true t=0 for accurate kinetic measurements.
-
-
Kinetic Sampling: At 5, 10, 15, 30, and 60 minutes, withdraw 50 µL aliquots using an argon-purged syringe.
-
Quenching: Immediately discharge each aliquot into a GC vial containing 0.5 mL of wet hexane (hexane saturated with water).
-
Causality: Water instantly hydrolyzes the active titanium alkoxide into insoluble TiO₂, permanently halting the catalytic cycle and freezing the reaction state for accurate analysis.
-
-
Analysis: Centrifuge the quenched samples to pellet the TiO₂. Analyze the supernatant via GC-FID, quantifying the formation of benzyl acetate relative to the dodecane internal standard.
-
Validation: Plot conversion vs. time. The initial linear slope (first 10-15% conversion) yields the initial rate ( v0 ), from which the TOF (mol product / mol catalyst / hr) is calculated.
Self-validating experimental workflow to determine the Turnover Frequency of Ti-catalysts.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel hydrolytically stable Lewis acidic ionic liquid catalyst system for polybutylene succinate (PBS) synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00757F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis and Validation of Titanium Tetra(2-hydroxyethanolate)
This guide provides a comprehensive overview of a validated synthesis protocol for titanium tetra(2-hydroxyethanolate), a versatile titanium alkoxide. It is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for producing and characterizing this compound. Beyond a simple recitation of steps, this document delves into the rationale behind the protocol, offers a comparative analysis against alternative synthetic routes, and establishes a framework for robust validation of the final product.
Introduction: The Role of Titanium Alkoxides
Titanium alkoxides, such as the commonly used titanium isopropoxide (TTIP) and titanium butoxide, are pivotal precursors in materials science and organic synthesis.[1][2] Their utility stems from their controlled reactivity, particularly in sol-gel processes for creating titanium dioxide (TiO₂) nanoparticles, films, and coatings.[3][4] Titanium tetra(2-hydroxyethanolate), the focus of this guide, offers unique properties due to the bidentate nature of the 2-hydroxyethanol (ethylene glycol) ligand, which can influence the hydrolysis and condensation rates, thereby providing greater control over the final material's structure and properties.
Validated Synthesis Protocol: Alcohol Exchange from Titanium Isopropoxide
The most common and reliable method for synthesizing titanium tetra(2-hydroxyethanolate) is through an alcohol exchange (transesterification) reaction. This process involves reacting a commercially available titanium alkoxide, such as titanium isopropoxide, with 2-hydroxyethanol (ethylene glycol).
Rationale for Protocol Selection
This alcohol exchange method is favored for several reasons:
-
High Yield & Purity: The reaction equilibrium can be effectively shifted towards the product by removing the lower-boiling alcohol byproduct (isopropanol), leading to high yields of the desired product.
-
Mild Conditions: The reaction proceeds under relatively mild temperature conditions, minimizing side reactions and decomposition.
-
Precursor Availability: Titanium isopropoxide is a readily available and relatively inexpensive starting material.[1][2]
Experimental Workflow
The following workflow outlines the synthesis, purification, and validation of titanium tetra(2-hydroxyethanolate).
Caption: Simplified mechanism of alcohol exchange for the synthesis of titanium tetra(2-hydroxyethanolate).
Protocol Validation: A Self-Validating System
The trustworthiness of this protocol is established by rigorous characterization of the final product. The data obtained should align with theoretically expected values, confirming the identity and purity of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool to confirm the exchange of alkoxy groups. The disappearance of bands associated with the isopropoxy group and the appearance of bands from the ethylene glycol ligand are key indicators of a successful reaction.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment | Status in Final Product |
| ~3350 (broad) | O-H stretch (from ethylene glycol) | Present |
| ~2970, 2870 | C-H stretch (from isopropoxy group) | Absent or Diminished |
| ~1120, 990 | C-O stretch (from isopropoxy group) | Absent or Diminished |
| ~1085, 1045 | C-O stretch (from ethylene glycol ligand) | Present |
| ~600-700 | Ti-O stretch | Present |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural confirmation. The spectra should show the absence of signals corresponding to titanium isopropoxide and the presence of signals for the coordinated ethylene glycol ligands.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.2 - 4.5 | Multiplet | -O-CH ₂- (coordinated to Ti) |
| ~3.7 - 3.9 | Multiplet | -CH ₂-OH (free hydroxyl) |
| ~1.2 | Doublet | -CH(CH ₃)₂ (isopropoxy group - absent) |
| ~4.5 | Septet | -CH (CH₃)₂ (isopropoxy group - absent) |
Thermogravimetric Analysis (TGA)
TGA can be used to assess the thermal stability and composition of the synthesized compound. The analysis, typically performed under a nitrogen atmosphere, will show decomposition steps corresponding to the loss of the organic ligands, eventually leaving a residue of TiO₂. The final residual mass should correspond to the theoretical TiO₂ content of the molecule.
Comparison with Alternative Synthesis Methods
While the alcohol exchange method is robust, other protocols exist for synthesizing titanium alkoxides. Understanding their advantages and disadvantages is crucial for selecting the appropriate method for a specific application.
| Synthesis Method | Advantages | Disadvantages | Best Suited For... |
| Alcohol Exchange (Validated Protocol) | High purity, mild conditions, readily available precursors. [5] | Requires removal of alcohol byproduct. | Lab-scale and pilot-scale synthesis. |
| From Titanium Halides (e.g., TiCl₄) [6] | Utilizes a basic titanium precursor. | Generates corrosive HCl byproduct, requires a base, potential for Cl⁻ contamination. | Situations where TiCl₄ is the preferred starting material. |
| From Hydrous Titania & Dialkyl Carbonates [7] | Produces chlorine-free products. | Requires higher temperatures and pressures, slower reaction rates. | Applications requiring extremely low chloride levels. |
Conclusion
The synthesis of titanium tetra(2-hydroxyethanolate) via alcohol exchange from titanium isopropoxide represents a reliable, high-yield, and scalable protocol. The inherent logic of the procedure, from the necessity of an inert atmosphere to the strategic removal of the isopropanol byproduct, underscores its efficiency. The true validation of this, or any, synthesis lies in rigorous analytical characterization. By employing techniques such as FTIR, NMR, and TGA, researchers can confidently verify the identity and purity of their product, ensuring its suitability for downstream applications in catalysis, materials synthesis, and beyond. This guide provides the framework not just to perform the synthesis, but to understand and validate it, embodying the principles of robust scientific practice.
References
-
Reaction of Titanium Isopropoxide with Alkanolamines and Association of the Resultant Ti Species. ResearchGate. Available at: [Link]
-
Solution-Phase Synthesis of Titanium Dioxide Nanoparticles and Nanocrystals. ACS Publications. Available at: [Link]
-
Solution-Phase Synthesis of Titanium Dioxide Nanoparticles and Nanocrystals. Moodle@Units. Available at: [Link]
-
Thermogravimetric study of the surfactant–diethanolamine–titanium isopropoxide system behavior. ResearchGate. Available at: [Link]
-
Synthesis and structure of titanium alkoxide complexes with bulky ligands derived from natural products: Asymmetric epoxidation of cinnamyl alcohol. ResearchGate. Available at: [Link]
-
Synthetic Methods for Titanium Dioxide Nanoparticles: A Review. IntechOpen. Available at: [Link]
-
TITANIUM BIS(TRIETHANOLAMINE)DIISOPROPOXIDE, 80% in isopropanol. Gelest, Inc.. Available at: [Link]
-
Titanium bis(triethanolamine)diisopropoxide. AMERICAN ELEMENTS®. Available at: [Link]
-
Sol–gel reactions of titanium alkoxides and water: influence of pH and alkoxy group on cluster formation and properties of. Aalborg University's research portal. Available at: [Link]
-
Applications of Metal-Organic Titanium Compounds. Gelest, Inc.. Available at: [Link]
-
Titanium isopropoxide. Wikipedia. Available at: [Link]
-
Applications of Titanium. RAM Industries. Available at: [Link]
-
Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N. Semantic Scholar. Available at: [Link]
-
TEHT (Tetra 2-ethyl Hexyl Titanate). Akaiyo Chem Tech. Available at: [Link]
-
Synthesis of titanium tetraalkoxides from hydrous titanium dioxideand dialkyl carbonates. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
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- 4. vbn.aau.dk [vbn.aau.dk]
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Ensuring Reproducibility in Experiments with Titanium Tetra(2-hydroxyethanolate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Challenge of Reproducibility with Titanium Alkoxides
Titanium alkoxides, including Titanium tetra(2-hydroxyethanolate), are highly versatile reagents in materials science and catalysis, serving as precursors for titanium dioxide nanomaterials, catalysts for polymerization and esterification, and as crosslinking agents.[1] However, their utility is often shadowed by significant challenges in experimental reproducibility. The core of this issue lies in their high reactivity, particularly their sensitivity to hydrolysis.[2] Even trace amounts of water can initiate hydrolysis and condensation, leading to the formation of titanium-oxo clusters and ultimately, insoluble titanium dioxide.[2][3] This process can alter the concentration and structure of the active titanium species, leading to variability in reaction kinetics, product yield, and material properties.
The reproducibility of experiments using these compounds is not merely a matter of procedural precision; it is a function of understanding and controlling the intricate chemistry of the titanium precursor. This guide will dissect the key factors influencing the stability and reactivity of Titanium tetra(2-hydroxyethanolate) and provide a systematic approach to achieving consistent and reliable results.
Understanding the Chemistry of Titanium Tetra(2-hydroxyethanolate)
Titanium tetra(2-hydroxyethanolate) possesses a distinct structure compared to simple titanium alkoxides like titanium tetraisopropoxide (TTIP) or tetrabutyl titanate (TBT). The 2-hydroxyethanolate ligand is a bidentate ligand, meaning it can form two bonds with the titanium center. This chelation effect can significantly impact the compound's stability and reactivity.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Ti [label="Ti", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; O5 [label="O"]; O6 [label="O"]; O7 [label="O"]; O8 [label="O"];
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"];
Ti -- O1; Ti -- O2; Ti -- O3; Ti -- O4; Ti -- O5; Ti -- O6; Ti -- O7; Ti -- O8;
O1 -- C1; C1 -- C2; C2 -- O2;
O3 -- C3; C3 -- C4; C4 -- O4;
O5 -- C5; C5 -- C6; C6 -- O6;
O7 -- C7; C7 -- C8; C8 -- O8; } caption: "Chelating structure of Titanium tetra(2-hydroxyethanolate)."
The increased coordination number of the titanium atom due to chelation generally leads to greater hydrolytic stability compared to monodentate alkoxides. However, the presence of hydroxyl groups on the ligands can also participate in intra- or intermolecular reactions, adding another layer of complexity.
Comparative Analysis of Titanium Precursors
The choice of titanium precursor is a critical experimental parameter that dictates reaction kinetics and final product properties. While specific comparative data for Titanium tetra(2-hydroxyethanolate) is scarce, we can infer its likely performance characteristics based on its structure relative to more common titanates.
| Property | Titanium Tetra(2-hydroxyethanolate) (Inferred) | Titanium Tetraisopropoxide (TTIP) | Titanium(IV) Butoxide (TBT) | Titanium(IV) Chloride (TiCl4) |
| Formula | C8H16O8Ti | C12H28O4Ti | C16H36O4Ti | TiCl4 |
| Molecular Weight | 288.07 g/mol [] | 284.22 g/mol | 340.32 g/mol | 189.68 g/mol |
| Hydrolysis Rate | Moderate to Low | Very High | High | Extremely High, Violent |
| Chelation | Yes (Bidentate Ligand) | No | No | No |
| Byproducts of Hydrolysis | Ethylene glycol | Isopropanol | Butanol | Hydrochloric acid |
| Handling Considerations | Moisture sensitive, but potentially more stable than simple alkoxides. | Extremely moisture sensitive; requires inert atmosphere. | Extremely moisture sensitive; requires inert atmosphere. | Highly corrosive and fuming liquid; reacts violently with water.[5] |
| Common Applications | Catalyst, precursor for TiO2 materials. | Sol-gel synthesis of TiO2, catalyst.[6] | Sol-gel synthesis of TiO2, catalyst. | Precursor for other titanium compounds, catalyst.[7] |
Expert Insights on Precursor Selection:
-
For controlled hydrolysis and particle growth: The slower, more controlled hydrolysis of a chelated precursor like Titanium tetra(2-hydroxyethanolate) is often advantageous in sol-gel processes for producing well-defined nanoparticles.[8]
-
When reaction byproducts are a concern: The byproduct of Titanium tetra(2-hydroxyethanolate) hydrolysis is ethylene glycol, which is less volatile than the alcohols produced from TTIP and TBT. This may be a consideration for certain applications. In contrast, the highly corrosive HCl generated from TiCl4 requires careful management.[5]
-
For reactions requiring high reactivity: In situations where rapid kinetics are desired, the less sterically hindered and more reactive simple alkoxides like TTIP might be preferable.
Ensuring Reproducibility: A Step-by-Step Experimental Framework
To mitigate the inherent variability in experiments involving titanium alkoxides, a rigorously controlled and well-documented experimental protocol is paramount. The following sections outline a comprehensive approach to experimental design, execution, and analysis.
Precursor Quality Control: The Foundation of Reproducibility
The purity and consistency of the starting Titanium tetra(2-hydroxyethanolate) are critical. Impurities, such as residual starting materials or hydrolysis products, can act as catalysts or inhibitors, leading to unpredictable results.
Recommended Quality Control Procedures:
-
Supplier Validation: Source the precursor from a reputable supplier with clear specifications and batch-to-batch analysis.
-
Appearance: The compound should be a clear, colorless to pale-yellow liquid. Any cloudiness or precipitation indicates potential hydrolysis.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: Confirm the presence of Ti-O-C and C-O stretching vibrations and the absence of a broad O-H peak, which would indicate significant hydrolysis.[9]
-
NMR Spectroscopy (¹H and ¹³C): Verify the chemical shifts and integration corresponding to the 2-hydroxyethanolate ligands. The absence of signals from free ethylene glycol is crucial.
-
-
Water Content: Use Karl Fischer titration to quantify the water content. This is a critical parameter for ensuring consistency between batches.
Rigorous Experimental Setup and Handling
Given the moisture sensitivity of all titanium alkoxides, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Key Procedural Controls:
-
Glassware: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas before use.
-
Solvents: Use anhydrous solvents with low water content, and consider storing them over molecular sieves.
-
Reagent Addition: For reactions involving controlled hydrolysis, the addition of water or other reagents should be performed slowly and at a consistent rate, for example, using a syringe pump.
A Representative Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol is a generalized procedure adaptable for Titanium tetra(2-hydroxyethanolate), based on established methods for other titanium alkoxides.[9]
Materials:
-
Titanium tetra(2-hydroxyethanolate)
-
Anhydrous ethanol
-
Deionized water
-
Nitric acid (as a catalyst and stabilizer)
Procedure:
-
Precursor Solution Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve a known amount of Titanium tetra(2-hydroxyethanolate) in anhydrous ethanol to achieve the desired concentration (e.g., 0.1 M).
-
Hydrolysis Solution Preparation: In a separate dry flask, prepare a solution of deionized water and a small amount of nitric acid in anhydrous ethanol. The molar ratio of water to the titanium precursor is a critical parameter to control and should be systematically varied to study its effect on particle size.
-
Controlled Hydrolysis: Slowly add the hydrolysis solution to the vigorously stirred precursor solution at a controlled temperature (e.g., 0°C or room temperature). The rate of addition should be kept constant across all experiments.
-
Aging: After the complete addition of the hydrolysis solution, allow the resulting sol to age for a predetermined period (e.g., 24 hours) with continuous stirring.
-
Work-up: The resulting TiO₂ nanoparticles can be collected by centrifugation, washed multiple times with anhydrous ethanol to remove byproducts, and dried under vacuum.
-
Characterization: The synthesized nanoparticles should be thoroughly characterized to assess the reproducibility of the synthesis.
Essential Characterization for Validating Reproducibility
Consistent characterization of the final product is crucial to confirm that changes in experimental parameters have a predictable and reproducible effect.
| Characterization Technique | Parameter Measured | Importance for Reproducibility |
| X-Ray Diffraction (XRD) | Crystalline phase (anatase, rutile, brookite), crystallite size. | Ensures consistent crystal structure and size, which are critical for catalytic and photocatalytic applications.[9] |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and size distribution. | Directly visualizes the outcome of the synthesis in terms of nanoparticle characteristics. |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area. | A key parameter for applications in catalysis and adsorption, directly related to particle size and porosity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups (e.g., residual organic ligands, hydroxyl groups). | Provides information on the surface chemistry of the synthesized material.[9] |
| UV-Vis Spectroscopy | Band gap energy. | An important optical property for photocatalytic applications. |
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction times or yields | - Inconsistent precursor quality (presence of inhibitors or accelerators).- Variable atmospheric moisture exposure.- Inconsistent mixing or temperature control. | - Implement rigorous precursor QC.- Use strict inert atmosphere techniques.- Ensure consistent stirring speed and use a temperature-controlled bath. |
| Variable particle size or morphology | - Inconsistent rate of reagent addition.- Fluctuations in reaction temperature.- Variations in the water-to-precursor ratio. | - Use a syringe pump for controlled addition.- Maintain a constant reaction temperature.- Precisely control the amount of water added. |
| Formation of large aggregates or precipitates | - Uncontrolled, rapid hydrolysis.- Incorrect solvent or pH. | - Slow down the rate of water addition.- Use a co-solvent to improve solubility.- Consider the use of a stabilizing agent like an acid.[10] |
Conclusion: A Path Towards Reliable and Reproducible Research
Ensuring the reproducibility of experiments involving Titanium tetra(2-hydroxyethanolate) requires a deep understanding of its chemistry and a meticulous approach to experimental execution. While direct comparative data for this specific precursor may be limited, the principles of titanium alkoxide chemistry provide a robust framework for developing reliable protocols. By implementing stringent quality control of the precursor, maintaining a strictly inert and anhydrous experimental environment, and precisely controlling reaction parameters, researchers can significantly enhance the consistency and reliability of their results. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to harness the full potential of Titanium tetra(2-hydroxyethanolate) in their research and development endeavors.
References
- Carmalt, C. J., Peters, E. S., Parkin, I. P., & Tocher, D. A. (2005). Reactivity of tetrakisdimethylamido-titanium(IV) and -zirconium(IV) with thiols. Dalton Transactions, (15), 2575-2580.
- Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution. Journal of the Taiwan Institute of Chemical Engineers, 67, 243-255.
- Pourghorbani Dinachali, K., Fadavieslam, M. R., & Zavareh, S. (2022). A study of the effect of the synthesis conditions of titanium dioxide on its morphology and cell toxicity properties. Arabian Journal of Chemistry, 15(9), 104022.
- Kloprogge, J. T., & Ruan, H. (2001). Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. Inorganica Chimica Acta, 318(1-2), 107-112.
- Lim, D., Kim, S. D., Kong, H. J., Nam, D., Shim, S. E., & Baeck, S. H. (2018). Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride. International Journal of Analytical Chemistry, 2018, 6470196.
- Park, J. K., Myoung, J. J., Kyong, J. B., & Kim, H. K. (2003). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. Bulletin of the Korean Chemical Society, 24(5), 625-629.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Titanium Tetrachloride. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
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PRESI. Titanium quality control. [Link]
- Zhang, H., Finnegan, M. P., & Banfield, J. F. (2020). Kinetics for the hydrolysis of Ti(OC3H7)4: A molecular dynamics simulation study. Proceedings of the Combustion Institute, 38(1), 1269-1277.
- Nguyen, H. G. T., Mao, L., Peters, A. W., Audu, C. O., Brown, Z. J., Farha, O. K., ... & Nguyen, S. T. (2015). Comparative study of titanium-functionalized UiO-66: support effect on the oxidation of cyclohexene using hydrogen peroxide. Catalysis Science & Technology, 5(9), 4444-4451.
- Google Patents.
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Semantic Scholar. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride. [Link]
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SUNCAT Center for Interface Science and Catalysis. Catalytic Performance and Near-Surface X-ray Characterization of Titanium Hydride Electrodes for the Electrochemical Nitrate Reduction Reaction. [Link]
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MDPI. Investigation of the Performances of TiO2 and Pd@TiO2 in Photocatalytic Hydrogen Evolution and Hydrogenation of Acetylenic Compounds for Application in Photocatalytic Transfer Hydrogenation. [Link]
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Typology. Applications, properties, and challenges of titanium dioxide. [Link]
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Typology. Applications, properties, and challenges of titanium dioxide. [Link]
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Cross-Validation of Analytical Measurements for Titanium Compounds in Pharmaceutical Development: A Comparative Guide
Titanium dioxide (TiO₂) and titanium-based compounds are ubiquitous in pharmaceutical formulations, serving as opacifiers, tablet coating agents, and increasingly as nanoparticulate vectors for targeted drug delivery. However, quantifying titanium presents severe analytical bottlenecks. TiO₂ is highly refractory, requiring hazardous hydrofluoric acid (HF) for complete solubilization[1]. Furthermore, trace quantification via mass spectrometry is confounded by severe isobaric overlaps (e.g., ⁴⁸Ca and ⁴⁸Ti)[2].
Relying on a single analytical technique introduces systemic risk. To ensure regulatory compliance (e.g., ICH Q3D elemental impurities) and scientific integrity, drug development professionals must adopt orthogonal cross-validation strategies. This guide objectively compares primary analytical modalities and establishes a self-validating experimental framework for titanium quantification.
Mechanistic Challenges in Titanium Analysis
Before selecting an analytical modality, scientists must account for two fundamental physicochemical barriers:
-
The Solubilization Bottleneck: TiO₂ exhibits extreme chemical resistance. Standard wet digestion using nitric acid (HNO₃) or hydrochloric acid (HCl) is insufficient to break the Ti-O bonds in anatase or rutile crystal lattices. Complete dissolution mandates the use of toxic Hydrofluoric acid (HF) under high-pressure microwave conditions[1][3]. Incomplete digestion is the primary source of negative bias in liquid-based assays.
-
Isobaric and Polyatomic Interferences: In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the most abundant titanium isotope (⁴⁸Ti, 73.8% abundance) suffers from direct isobaric overlap with ⁴⁸Ca, a common element in pharmaceutical excipients[2]. Minor isotopes (⁴⁷Ti, ⁴⁹Ti) are either overlapped by other elements or lack the sensitivity required for trace-level analysis[2][4].
Comparative Analysis of Analytical Modalities
To build a self-validating system, researchers must pair techniques with complementary strengths. Table 1 outlines the primary modalities used for titanium characterization.
Table 1: Comparative Analysis of Analytical Modalities for Titanium Compounds
| Analytical Technique | Principle & Application | Sample Preparation | Primary Strengths | Key Limitations |
| Tandem ICP-MS/MS | Mass-to-charge ratio measurement of ionized elements. Used for trace elemental impurities[2]. | Destructive: Microwave-assisted acid digestion (HNO₃ + HF)[4]. | Unmatched sensitivity (sub-ppt levels); resolves isobaric overlaps via reaction cell chemistry[2]. | High operational cost; requires hazardous HF handling; susceptible to matrix suppression. |
| Benchtop XRF | Measurement of characteristic X-ray emissions. Used for bulk quantification and screening[1][5]. | Non-destructive: Direct solid analysis in sample cups[5]. | No HF required; preserves sample integrity; rapid throughput; low operational cost[1]. | Lower sensitivity (ppm range); susceptible to matrix density effects requiring matched standards[5]. |
| ICP-OES | Optical emission measurement of excited atoms. Used for routine mid-to-high range quantification[3][6]. | Destructive: Microwave-assisted acid digestion (HNO₃ + HF)[3]. | Robust against high total dissolved solids (TDS); wider dynamic range than standard ICP-MS[6]. | Spectral overlaps require careful wavelength selection; lower sensitivity than ICP-MS[3]. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. Used for speciation and phase identification[7]. | Non-destructive: Direct solid analysis. | Differentiates between anatase and rutile TiO₂ phases; identifies nanoparticle agglomeration[7]. | Semi-quantitative at best; limited to crystalline phases; high limits of detection (~150 ppm)[7]. |
Orthogonal Cross-Validation Workflow
A self-validating analytical system uses a non-destructive technique to benchmark a destructive technique. In this workflow, X-Ray Fluorescence (XRF) acts as the ground-truth for bulk concentration, validating the digestion efficiency and quantification accuracy of the ICP-MS/MS assay[5][8].
Orthogonal cross-validation workflow for TiO2 characterization in pharmaceutical matrices.
Self-Validating Experimental Protocols
The following step-by-step methodologies detail the execution of this cross-validation strategy.
Protocol A: Non-Destructive Bulk Quantification via Benchtop XRF (Screening)
Objective: Establish a baseline total titanium concentration without the risk of analyte loss due to incomplete digestion.
-
Sample Preparation: Weigh ~4.0 g of the homogenized pharmaceutical formulation into an XRF sample cup and secure it with a Mylar film[5].
-
Causality: X-ray scattering and absorption are highly dependent on sample density. Uniform packing and a consistent mass ensure constant analytical depth, minimizing geometric variations[5].
-
-
Matrix-Matched Calibration: Prepare working standards by spiking known concentrations of TiO₂ into a metal-free, matrix-matched excipient blend[5].
-
Causality: XRF is susceptible to "matrix effects" where lighter elements absorb X-rays differently than heavier ones. Using a matrix identical to the drug product normalizes the background scattering[5].
-
-
Irradiation & Measurement: Analyze the sample using an XRF analyzer equipped with a Tantalum (Ta) or Rhodium (Rh) anode X-ray source. Measure the Ti Kα emission line for 120 seconds[5].
-
Statistical Modeling: Apply Partial Least Squares (PLS) regression to correlate XRF intensity with reference concentrations[8].
Protocol B: Trace Quantification via Tandem ICP-MS/MS (Confirmatory)
Objective: Quantify trace-level titanium and validate the XRF bulk screening.
-
Microwave-Assisted Digestion: Transfer a 100–300 mg aliquot of the sample into a closed polytetrafluoroethylene (PTFE) vessel. Add a mixture of concentrated HNO₃ and HF[3][4].
-
Interference Resolution (MS/MS Mode): Operate the triple-quadrupole ICP-MS using Ammonia (NH₃) as a reaction cell gas[2][4].
-
Causality: Because ⁴⁸Ti is obscured by ⁴⁸Ca in standard quadrupole systems, MS/MS mode is required. In the reaction cell, NH₃ reacts with Ti⁺ to form cluster ions (e.g., [Ti(NH₃)₆]⁺), shifting its mass-to-charge (m/z) ratio away from the unreactive Ca isobar. This ensures absolute isotopic purity[2][4].
-
-
Quantification: Measure the mass-shifted Ti product ions against an internal standard (e.g., Yttrium, ⁸⁹Y)[3].
-
Causality: Yttrium corrects for matrix-induced signal suppression and physical variations in nebulizer uptake rates[3].
-
The Cross-Validation Logic
Compare the data outputs. If the ICP-MS results yield significantly lower Ti concentrations than the XRF screening, the causality points directly to incomplete HF digestion or sample precipitation prior to nebulization[1]. Conversely, if ICP-MS yields higher concentrations, it indicates uncorrected polyatomic interferences[2].
To rigorously assess the fit of the calibration models (particularly for XRF and Raman), apply Leave-One-Out Cross-Validation (LOOCV) or Generalized Cross-Validation (GCV) . In LOOCV, the Prediction Sum of Squares (PRESS) is calculated by iteratively removing one compound, fitting the regression, and predicting the held-out sample[9]. This proves the model is genuinely predictive rather than overfitted to the training set[9].
Data Presentation & Performance Metrics
Table 2 summarizes the validated performance metrics of both techniques when applied to titanium quantification in complex matrices, demonstrating their complementary nature.
Table 2: Cross-Validation Performance Metrics
| Parameter | Benchtop XRF (Bulk Screening) | Tandem ICP-MS/MS (Trace Confirmatory) |
| Limit of Detection (LOD) | 5.9 ppm (0.00059 wt%)[10] | < 0.001 ppb (Sub-ppt)[2] |
| Limit of Quantitation (LOQ) | 19.7 ppm (0.00197 wt%)[10] | < 0.005 ppb[2] |
| Linearity (R²) | > 0.995 (Range: 0.4–14.2 wt%)[5] | > 0.999 (Range: ppt to ppm)[4] |
| Recovery Rate | 85% – 115% (Matrix dependent) | 95.0 ± 2.6% (With full HF digestion)[3] |
| Sample Throughput | High (< 2 minutes per sample)[5] | Moderate (Limited by digestion bottleneck) |
By integrating XRF for rapid, non-destructive bulk validation and Tandem ICP-MS/MS for interference-free trace quantification, analytical scientists can establish a highly robust, self-validating framework for titanium compounds in pharmaceutical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Titanium Tetra(2-hydroxyethanolate)
This document provides essential, immediate safety and logistical information for the proper disposal of Titanium tetra(2-hydroxyethanolate). It is intended for researchers, scientists, and drug development professionals. Our commitment to laboratory safety extends beyond the product itself, aiming to build deep trust by providing value and ensuring a safe laboratory environment.
Understanding the Compound: Chemical Reactivity and Hazards
The core principle of pre-treatment for disposal is to leverage its reactivity in a controlled manner. By carefully managing the hydrolysis reaction, the reactive organometallic compound is converted into the more stable and less hazardous titanium dioxide (TiO₂).[2][8][9]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary safety measures are in place. This is a mandatory prerequisite to protect laboratory personnel and the surrounding environment.
Personal Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn at all times.[10]
-
Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[10]
-
Body Protection: A flame-retardant laboratory coat is essential.[10]
-
Work Area: All handling and pre-treatment steps must be conducted within a certified chemical fume hood to control vapor exposure and in an area equipped with a safety shower and eyewash station.[11]
Primary Disposal Route: Regulatory Compliance
It is imperative to understand that chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14][15] As such, Titanium tetra(2-hydroxyethanolate) and its treated residues are considered hazardous waste.
The ONLY acceptable method for final disposal is through a licensed and approved hazardous waste disposal company. [5][10] This service will typically involve incineration in a specialized facility equipped with afterburners and scrubbers to handle chemical waste safely.[5][10]
Under no circumstances should this chemical, either in its original form or after pre-treatment, be disposed of down the drain or in standard solid waste receptacles. [10][12]
Laboratory-Scale Pre-Treatment Protocol: Controlled Hydrolysis
For small quantities of waste generated in a laboratory setting (typically less than 100 grams), a pre-treatment step is strongly recommended. This procedure converts the reactive alkoxide into a chemically inert slurry, making it safer for temporary storage and subsequent collection.
Experimental Rationale
The direct addition of water to a titanium alkoxide can be violent and highly exothermic. The following protocol is designed to mitigate this risk through several key steps:
-
Inert Atmosphere: Prevents premature and uncontrolled reaction with atmospheric moisture.
-
Dilution: Using an anhydrous alcohol (isopropanol or ethanol) as a solvent serves two purposes: it dilutes the reactant, and the solvent itself helps to dissipate the heat generated during the reaction.[10]
-
Cooling: An ice bath is a critical safety measure to control the reaction rate and prevent a thermal runaway.[10]
-
Slow Addition: The dropwise addition of the water/alcohol mixture ensures that the heat generated can be effectively managed by the cooling system.
Step-by-Step Methodology
Materials Required:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Inert gas source (Dry Nitrogen or Argon)
-
Ice bath
-
Anhydrous isopropanol or ethanol
-
Deionized water
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and an inlet for the inert gas. Ensure the entire apparatus is dry.
-
Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon gas. Maintain a slight positive pressure throughout the procedure.
-
Dilution of Waste: Carefully transfer the waste Titanium tetra(2-hydroxyethanolate) into the flask. While stirring, slowly add 5 to 10 volumes of anhydrous isopropanol or ethanol for every volume of the titanium compound.
-
Cooling: Place the flask into an ice bath and cool the solution to between 0 and 5 °C.[10]
-
Preparation of Hydrolysis Solution: In a separate beaker, prepare a mixture of 10% water in isopropanol or ethanol.
-
Controlled Hydrolysis: Slowly add the water/alcohol mixture dropwise from the dropping funnel into the cooled, stirring solution of the titanium compound. A white precipitate of titanium dioxide will begin to form. Maintain a slow addition rate to keep the temperature of the reaction mixture below 20 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour. This ensures the hydrolysis reaction goes to completion.[10]
The final product is a slurry of titanium dioxide in an alcohol/water mixture.
Caption: Decision-making process for the disposal of Titanium tetra(2-hydroxyethanolate).
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the fume hood is operating correctly.
-
Control Ignition Sources: Remove all sources of ignition from the area. *[4][6] Containment: For small spills, absorb the material with an inert dry material such as vermiculite, dry sand, or earth. Do NOT use combustible materials like paper towels. Do not use water.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container. *[4][6] Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your institution's EHS department immediately.
Environmental Considerations
The hydrolysis pre-treatment converts the organotitanium compound to titanium dioxide (TiO₂). While TiO₂ is generally considered inert, its nanoparticle form can have ecological impacts, particularly in aquatic environments. T[16]he production and disposal of titanium compounds also carry a broader environmental footprint. T[17][18]his underscores the importance of adhering to disposal protocols that lead to containment and destruction via high-temperature incineration rather than environmental release.
[19]### 8. References
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How to Dispose of Chemical Waste | Environmental Health and Safety, Case Western Reserve University. Available at: [Link]
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Guo, W., Zhang, G., & Wang, X. Hydrolysis process of titanium alkoxides under ultrasound irradiation. Journal of Materials Science, 38(14), 3083-3087. Available at: [Link]
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Yoldas, B. E. (1986). Hydrolysis of titanium alkoxide and effects of hydrolytic polycondensation parameters. Journal of Materials Science, 21(3), 1087-1092. Available at: [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available at: [Link]
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Kato, K. (2000). Hydrolysis of Titanium Alkoxide in Organic Solvent at High Temperatures: A New Synthetic Method for Nanosized, Thermally Stable Titanium(IV) Oxide. Chemistry of Materials, 12(4), 931-933. Available at: [Link]
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Titanium Dioxide Environmental Fate. (n.d.). ScienceDirect. Retrieved from [Link]
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The Laboratory Standard | Office of Clinical and Research Safety, Vanderbilt University. Available at: [Link]
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Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved from [Link]
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The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Available at: [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MCF Environmental Services. Available at: [Link]
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TITANIUM 2-ETHYLHEXOXIDE Safety Data Sheet. (2014, December 30). Gelest, Inc. Available at: [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Available at: [Link]
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Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Available at: [Link]
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Park, J.-K., Myoung, J.-J., Kyong, J.-B., & Kim, H.-K. (2003). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. Bulletin of the Korean Chemical Society, 24(5), 620-622. Available at: [Link]
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Hydrolysis of Titanium Alkoxides: Thermochemical, Electron Microscopy, Saxs Studies. (n.d.). ResearchGate. Retrieved from [Link]
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Is Titanium Dioxide Harmful to the Environment? (2024, December 2). A-Z Animals. Available at: [Link]
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What are the environmental impacts of producing titanium alloy powder? (2025, June 27). Stanford Advanced Materials. Available at: [Link]
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Titanium. (2017, December 19). USGS Publications Warehouse. Available at: [Link]
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SAFETY DATA SHEET - Titanium tetrabutanolate. (2021, October 2). OU College of Dentistry. Available at: [Link]
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EFFECTS OF TITANIUM DIOXIDE INDUSTRY WASTE DUMPING ON SEA WATER CHEMISTRY. (n.d.). ResearchGate. Retrieved from [Link]
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Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
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Safe handling of organolithium compounds in the laboratory. (2002). Environmental Health and Safety, University of Nebraska-Lincoln. Available at: [Link]
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A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. (n.d.). ResearchGate. Retrieved from [Link]
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Personal protective equipment for handling Titanium tetra(2-hydroxyethanolate)
Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Titanium Tetra(2-hydroxyethanolate)
As a Senior Application Scientist, I frequently observe that the mishandling of transition metal alkoxides stems from a fundamental misunderstanding of their reactivity. Titanium tetra(2-hydroxyethanolate) (CAS 14764-55-7) is not merely a toxic chemical; it is a highly moisture-sensitive coordination compound[]. Upon exposure to ambient humidity, it undergoes rapid, exothermic hydrolysis. This reaction cleaves the alkoxide ligands, precipitating titanium dioxide (TiO2) nanoparticles and liberating ethylene glycol (2-hydroxyethanol)[2].
The causality of our safety protocols is rooted in this hydrolysis pathway: Ti(OCH2CH2OH)4 + 2H2O → TiO2 + 4 HOCH2CH2OH
You are not just protecting yourself from the titanium complex itself, but from the insidious release of ethylene glycol—a known nephrotoxin (kidney toxicant) that causes organ damage upon prolonged exposure—and the generation of fine TiO2 particulate matter, which acts as a severe respiratory irritant[3][4]. A self-validating safety system must account for both the primary organometallic hazard and its secondary decomposition products.
Quantitative Hazard & Physical Property Matrix
Before selecting Personal Protective Equipment (PPE), we must define the operational parameters and the quantitative hazards of the material.
| Property / Hazard | Value / Description | Operational Implication |
| CAS Number | 14764-55-7[] | Unique identifier for procurement, SDS tracking, and waste logging. |
| Molecular Formula | C8H20O8Ti[5] | High organic content; combustible under thermal stress. |
| Hydrolysis Byproducts | Ethylene Glycol, TiO2[2] | Dual hazard: systemic toxicity (oral/dermal) and inhalation risk. |
| Primary Target Organs | Kidneys, Central Nervous System | Ethylene glycol metabolites cause severe renal damage[3]. |
| Reactivity | Vigorous reaction with H2O | Must be handled strictly under an inert atmosphere (Ar or N2). |
Personal Protective Equipment (PPE) Architecture
PPE selection is dictated by the need to prevent dermal absorption of the ethylene glycol byproduct and ocular exposure to the corrosive alkoxide.
-
Hand Protection:
-
Selection: Heavy-duty Nitrile (minimum 0.4 mm thickness) or Butyl rubber gloves.
-
Causality: Ethylene glycol readily permeates thin latex or standard examination gloves. Butyl rubber provides superior breakthrough times (>480 minutes) against glycols and alcohols.
-
Protocol: Employ the double-gloving technique. If the outer glove is compromised or exposed to the reagent, doff it immediately; the inner glove maintains the barrier while you replace the outer layer.
-
-
Eye & Face Protection:
-
Body Protection:
-
Selection: Flame-resistant (FR) laboratory coat (e.g., Nomex) and a chemical-resistant Tyvek apron during bulk transfers.
-
Causality: While the compound itself may not be highly pyrophoric, titanium alkoxides can be flammable, and the use of inerting solvents necessitates FR gear.
-
-
Respiratory Protection:
-
Selection: NIOSH-approved respirator with organic vapor (OV) cartridges and P100 particulate filters (Type ABEK-P3).
-
Causality: Required only if handling outside a fume hood or glovebox. The OV cartridge captures ethylene glycol vapors, while the P100 filter traps aerosolized TiO2 nanoparticles formed upon moisture contact[4].
-
Operational Workflow: Inert Atmosphere Handling
To prevent the generation of hazardous byproducts, Titanium tetra(2-hydroxyethanolate) must be manipulated using Schlenk line techniques or within a glovebox.
Step-by-Step Methodology:
-
System Preparation: Ensure the glovebox atmosphere is purged with High-Purity Argon or Nitrogen. Verify that moisture and oxygen sensors read < 1 ppm.
-
Material Introduction: Place the sealed reagent bottle into the antechamber. Perform a minimum of three vacuum/purge cycles before bringing it into the main chamber.
-
Transfer Mechanics: Use oven-dried, gas-tight glass syringes or volumetric pipettes for liquid transfers. Never pour the liquid directly, as this increases the surface area exposed to any trace residual moisture.
-
Reaction Execution: Introduce the reagent to the reaction vessel slowly. If the protocol requires controlled hydrolysis (e.g., sol-gel synthesis), add the aqueous precursor dropwise using a syringe pump to control the exothermic release.
-
Equipment Decontamination: Rinse all syringes and glassware with a dry, compatible solvent (e.g., anhydrous ethanol or isopropanol) inside the glovebox before removing them to the ambient environment.
Operational workflow for the inert-atmosphere handling of Titanium tetra(2-hydroxyethanolate).
Emergency Response & Spill Mitigation Plan
A spill of Titanium tetra(2-hydroxyethanolate) outside of an inert environment will rapidly generate a white cloud of TiO2 and a slippery, toxic puddle of ethylene glycol.
Step-by-Step Methodology:
-
Evacuation & Isolation: Immediately alert personnel and evacuate the immediate vicinity. Ensure laboratory ventilation (fume hoods) is operating at maximum capacity.
-
Don Emergency PPE: The spill responder must wear a full-face respirator (OV/P100), heavy butyl rubber gloves, and a chemical-resistant suit.
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use water or combustible absorbents like sawdust, as water will accelerate hydrolysis and generate heat[2].
-
Neutralization/Absorption: Allow the material to fully absorb the liquid. The ambient moisture will slowly hydrolyze the titanium complex in a controlled manner within the absorbent matrix.
-
Collection: Use non-sparking tools to scoop the absorbed mass into a heavy-duty, sealable polyethylene hazardous waste container[4].
-
Surface Decontamination: Wash the spill area thoroughly with soap and water only after all bulk reactive material has been removed. Ethylene glycol is highly soluble in water and must be completely washed away to prevent secondary dermal exposure[3].
Step-by-step emergency response and mitigation plan for titanium alkoxide spills.
Waste Disposal Plan
Improper disposal of reactive titanium complexes can lead to pressurized containers and subsequent explosions. Unquenched alkoxides in a sealed waste bottle will slowly hydrolyze from trace moisture, generating gas and pressurizing the vessel.
Step-by-Step Methodology:
-
Controlled Quenching: In a fume hood, slowly add the waste Titanium tetra(2-hydroxyethanolate) to a large excess of a dry alcohol (e.g., isopropanol) in a beaker.
-
Hydrolysis: While stirring vigorously, add water dropwise to the solution. You will observe the precipitation of white TiO2. Continue until no further precipitation occurs.
-
Segregation: The resulting mixture now contains inert TiO2, isopropanol, and ethylene glycol. Transfer this mixture to a designated "Halogen-Free Organic Solvent Waste" container.
-
Labeling: Clearly label the container with its final constituents: "Isopropanol, Ethylene Glycol, Titanium Dioxide (solid)". Never seal unquenched titanium alkoxides in a waste bottle.
References
-
Title: Vorregistrierte Stoffe - ECHA - European Union Source: europa.eu URL: [Link]
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Title: MSDS Windshield Water Fluid - Great Western Glycol (Ethylene Glycol Toxicity) Source: greatwesternglycol.com URL: [Link]
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Title: Titanium Oxide (TiO2) Nanopowder / Nanoparticles Ethylene Glycol Dispersion SAFTY DATA SHEET Source: b5z.net URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
